K-858
Descripción
an Eg5 inhibitor and antineoplastic agent; structure in first source
Propiedades
IUPAC Name |
N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(17)14-12-15-16(10(2)18)13(3,19-12)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFVYQYZCAVNTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972156 | |
| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72926-24-0, 5671-55-6 | |
| Record name | K-858 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | K-858 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA4OIM722G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
K-858: A Potent and Selective Mitotic Kinesin Eg5 Inhibitor with Antitumor Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
K-858 is a novel, potent, and selective small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a crucial motor protein for the formation of a bipolar mitotic spindle.[1][2] By acting as an ATP-uncompetitive inhibitor, this compound effectively blocks the ATPase activity of Eg5, leading to the formation of monopolar spindles, mitotic arrest, and subsequent cell death in cancer cells.[1][3][4] This technical guide provides a comprehensive overview of the this compound compound, including its discovery, mechanism of action, and detailed experimental protocols for its study. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-cancer agent.
Discovery and Chemical Properties
This compound was identified through a phenotype-based forward chemical genetics screen aimed at discovering novel antimitotic agents.[2] Its chemical structure is N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.[5]
| Property | Value | Reference |
| IUPAC Name | N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | [5] |
| Molecular Formula | C13H15N3O2S | [5] |
| Molecular Weight | 277.34 g/mol | [1][5] |
| CAS Number | 72926-24-0 | [5][6] |
Mechanism of Action
This compound selectively targets the motor domain of Eg5, a member of the kinesin-5 subfamily. Eg5 is essential for separating duplicated centrosomes during prophase, a critical step for the assembly of a bipolar mitotic spindle. Inhibition of Eg5's ATPase activity by this compound prevents this centrosome separation, resulting in the formation of characteristic monopolar spindles.[1][2][7] This triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[1][3][4]
The cellular fate following this compound-induced mitotic arrest differs between cancerous and non-transformed cells. In cancer cells, prolonged arrest typically leads to mitotic cell death (apoptosis) or polyploidization followed by senescence.[1][2] In contrast, non-transformed cells tend to undergo mitotic slippage, exiting mitosis without cell division and arresting in the G1 phase as tetraploid cells, often without significant cell death.[1][2] Notably, this compound does not affect microtubule polymerization, distinguishing its mechanism from taxanes and vinca alkaloids.[1][7]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Eg5 ATPase activity) | 1.3 µM | Purified Eg5 enzyme | [1][3][6] |
| Selectivity | >150-fold for Eg5 over other kinesins (CENP-E, MKLP1) | Purified enzymes | [3][4] |
| Effective Concentration (Mitotic Arrest) | 3 µM | HCT116 cells | [1] |
| Effective Concentration (Apoptosis Induction) | 2.5 µM | HNSCC cell lines | [8] |
| Growth Inhibition | 1, 5, 10 µM | FaDu, CAL27, SCC-15 (HNSCC) | [8] |
Table 2: In Vivo Efficacy
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| A2780 Xenograft | Ovarian Cancer | 50, 150 mg/kg, p.o. | Antitumor activity | [3] |
| HCT116 Xenograft | Colon Cancer | 100 mg/kg, p.o. (twice daily for 5 days) | Tumor growth inhibition | [3] |
| A2780 Xenograft | Ovarian Cancer | 50, 150 mg/kg, p.o. (twice at a 7-hour interval) | Induction of monopolar spindles in tumor tissue | [7][9] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound.
Cell Culture and Treatment
-
Cell Lines: HCT116 (colon carcinoma), A2780 (ovarian carcinoma), FaDu, CAL27, SCC-15 (head and neck squamous cell carcinoma), U-251, U-87 (glioblastoma).[1][7][8][10]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 1 mM).[8] Control cells are treated with an equivalent amount of DMSO.
-
Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or vehicle control for the specified duration.
Mitotic Index Analysis
-
Objective: To quantify the percentage of cells in mitosis.
-
Procedure:
-
Treat cells with this compound or vehicle for a specified time (e.g., 18 hours).[1]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the DNA with a fluorescent dye such as Hoechst 33342 or DAPI.[7]
-
Visualize the cells using fluorescence microscopy.
-
The mitotic index is determined by counting the number of cells with condensed and clearly visible chromosomes and dividing by the total number of cells counted (at least 200 cells per condition).
-
Immunofluorescence for Spindle Morphology
-
Objective: To visualize the mitotic spindle and assess the effects of this compound.
-
Procedure:
-
Grow and treat cells on coverslips.
-
Fix the cells as described above.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin or β-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with Hoechst 33342 or DAPI.
-
Mount the coverslips and visualize using fluorescence or confocal microscopy.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content by flow cytometry.
-
Apoptosis Assays
-
Western Blot for Apoptosis Markers:
-
Treat cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against apoptosis markers such as cleaved PARP-1, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, and Bcl-2.[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Senescence-Associated β-Galactosidase Staining:
-
Treat cells with this compound for an extended period (e.g., 7 days).
-
Fix the cells and stain with a solution containing X-gal at pH 6.0.
-
Incubate overnight at 37°C without CO2.
-
Visualize the development of blue color, indicative of senescent cells, using light microscopy.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor activity of this compound in a living organism.
-
Procedure:
-
Subcutaneously inoculate immunodeficient mice (e.g., BALB/c nu/nu) with a suspension of cancer cells (e.g., 5 x 10^6 A2780 cells).[9]
-
Allow tumors to grow to a palpable size (e.g., 450-1350 mm³).[7][9]
-
Randomize mice into treatment and control groups.
-
Administer this compound orally at specified doses and schedules (e.g., 50 or 150 mg/kg, twice daily).[3][9] The vehicle control is typically 0.5% methylcellulose.[9]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining) to observe mitotic arrest and monopolar spindle formation.[7][9]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows associated with this compound.
Caption: Mechanism of action of this compound leading to mitotic arrest and cell death.
Caption: Apoptotic signaling cascade initiated by this compound.
Caption: A typical workflow for in vitro characterization of this compound's effects.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of the mitotic kinesin Eg5 with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models.[2][8][10][11] Its distinct mechanism of action, which avoids direct interaction with microtubules, suggests a potential for a better safety profile compared to traditional anti-mitotic agents, particularly concerning neurotoxicity.[2][8] The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in exploring Eg5 inhibitors as a therapeutic strategy. Future research could focus on optimizing the pharmacokinetic properties of this compound, identifying predictive biomarkers for sensitivity, and exploring its efficacy in combination with other anticancer therapies. The upregulation of the anti-apoptotic protein survivin in response to this compound treatment in some cancer types suggests that co-targeting survivin could be a promising approach to enhance its therapeutic effect.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. K858 (Racemic) | Apoptosis | Kinesin | TargetMol [targetmol.com]
- 5. This compound | C13H15N3O2S | CID 2930014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
K-858: A Potent and Selective Eg5 Inhibitor for Mitotic Arrest - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
K-858 is a novel, small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a critical motor protein for the formation of the bipolar mitotic spindle. By selectively targeting Eg5, this compound induces mitotic arrest and subsequent cell death in cancer cells, while exhibiting a differential and less detrimental effect on non-transformed cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular effects and associated research workflows. This compound's unique mechanism, which does not involve direct interaction with microtubules, positions it as a promising candidate for anticancer therapy, potentially overcoming the limitations of existing microtubule-targeting agents like taxanes.
Core Mechanism of Action: Inhibition of Eg5 and Induction of Mitotic Arrest
This compound functions as a potent and selective inhibitor of Eg5, a plus-end directed motor protein essential for separating duplicated centrosomes during prophase.[1][2][3][4][5] The inhibition of Eg5's ATPase activity by this compound prevents the outward pushing force required for centrosome migration, leading to the formation of characteristic monopolar spindles.[2][3][4] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis.[2][3]
The ultimate fate of cells arrested in mitosis by this compound differs between cancerous and non-transformed cells. Cancer cells predominantly undergo mitotic catastrophe, leading to apoptosis.[2][3][6] In contrast, non-transformed cells are more likely to exit mitosis without cell division, a phenomenon known as mitotic slippage, resulting in a tetraploid G1-arrested state.[2][3] This differential effect suggests a potential therapeutic window for this compound.
A key advantage of this compound is its lack of interaction with microtubule polymerization, a common mechanism for anticancer drugs like paclitaxel and vincristine.[2][3][4] This specificity is believed to contribute to a more favorable side-effect profile, particularly concerning neurotoxicity.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Enzyme Inhibition
| Target | This compound IC50 (μM) | Monastrol IC50 (μM) | Notes | Reference |
| Eg5 ATPase Activity | 1.3 | 11 | This compound is a more potent inhibitor of Eg5 than monastrol.[2] this compound acts in an ATP-uncompetitive manner.[2] | [2] |
| Other Kinesins (CENP-E, MKLP1) | >200 | Not reported | Demonstrates high selectivity for Eg5 over other mitotic kinesins.[2] | [2] |
Table 2: In Vitro Cellular Effects
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| HCT116 (Colon Carcinoma) | Mitotic Index | 0.1 - 10 µM | Dose-dependent increase in mitotic index. | [2] |
| HCT116 (Colon Carcinoma) | Cell Viability (XTT assay) | ~0.1 µM (IC50) | Potent inhibition of cell proliferation. | [6] |
| HCT116 (Colon Carcinoma) | Caspase 3 Activation | 0.1 - 10 µM | Dose-dependent increase in apoptosis. | [6] |
| A2780 (Ovarian Carcinoma) | Cell Viability | Not specified | Effective against various cancer cell lines. | [4] |
| HeLa (Cervical Cancer) | Cell Viability | Not specified | Effective against various cancer cell lines. | [4] |
| FaDu (HNSCC) | Cell Viability | 1, 5, 10 µM (24h & 48h) | Significant decrease in cell viability at all concentrations and time points. | [7] |
| CAL27 (HNSCC) | Cell Viability | 1, 5, 10 µM (24h & 48h) | Significant decrease in cell viability at all concentrations and time points. | [7] |
| SCC-15 (HNSCC) | Cell Viability | 1, 5, 10 µM (24h & 48h) | Significant decrease in cell viability at all concentrations and time points. | [7] |
| MCF7 (Breast Cancer) | Cell Viability | 0.5, 5, 50 µM | Dose-dependent reduction in cell viability. | [8] |
| ARPE-19 (Non-transformed) | Cell Fate | 10 µM | Mitotic slippage leading to tetraploid G1 arrest, no cell death. | [2] |
Table 3: In Vivo Antitumor Activity (Xenograft Models)
| Tumor Model | Dosing Regimen | Outcome | Reference |
| A2780 (Ovarian) | 50 mg/kg, oral, twice daily | Significant tumor growth inhibition. | [4] |
| HCT116 (Colon) | Not specified | Potent antitumor activity. | [2] |
| A2780 (Ovarian) | 50 or 150 mg/kg, oral, twice at a 7-hour interval | Dose-dependent accumulation of mitotic cells with monopolar spindles in tumor tissue. | [9] |
Detailed Experimental Protocols
Eg5 ATPase Activity Assay
This protocol is based on the methodology described by Nakai et al., 2009.
-
Reagents:
-
Recombinant human Eg5 motor domain.
-
Microtubules (polymerized from tubulin).
-
ATP.
-
Malachite green reagent for phosphate detection.
-
This compound dissolved in DMSO.
-
-
Procedure:
-
The microtubule-stimulated ATPase activity of Eg5 is measured in a reaction buffer containing microtubules, Eg5, and varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at room temperature for a specified time.
-
The reaction is stopped, and the amount of inorganic phosphate released is quantified using a malachite green-based colorimetric assay.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Immunofluorescence for Mitotic Spindle Analysis
This protocol is a generalized procedure based on descriptions in Nakai et al., 2009 and other cited papers for visualizing mitotic spindles.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HCT116) on glass coverslips in a petri dish.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 18 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
DNA Staining and Mounting:
-
Counterstain the DNA with a fluorescent dye such as DAPI or Hoechst 33342 for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the morphology of the mitotic spindles.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing the antitumor activity of this compound in a xenograft model, as described in Nakai et al., 2009.
-
Cell Implantation:
-
Harvest cancer cells (e.g., A2780) from culture.
-
Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally at specified doses (e.g., 50 mg/kg) and schedules (e.g., twice daily).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Measurement and Data Analysis:
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination to confirm mitotic arrest).
-
Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of this compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Mitotic Arrest
Caption: Mechanism of this compound induced mitotic arrest.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for assessing this compound in vivo efficacy.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted antimitotic agents. Its selective inhibition of Eg5, leading to mitotic arrest and preferential killing of cancer cells, offers a distinct mechanism of action compared to traditional microtubule poisons. The preclinical data strongly support its potential as a novel anticancer therapeutic with a favorable safety profile. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in various cancer types. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the continued exploration of this compound and other Eg5 inhibitors.
References
- 1. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. aacrjournals.org [aacrjournals.org]
K-858: A Technical Guide to its Function as an Eg5 Kinesin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-858 is a novel, small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a critical motor protein in cell division.[1][2] Eg5 plays an essential role in establishing the bipolar mitotic spindle, a prerequisite for accurate chromosome segregation.[3][4] By inhibiting Eg5, this compound induces mitotic arrest and subsequent cell death, primarily in cancerous cells, making it a compound of significant interest for anticancer therapeutic development.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a potent and selective inhibitor of Eg5.[5] Its primary mechanism involves the disruption of the normal mitotic process. During prophase, Eg5 is responsible for pushing the two centrosomes apart by sliding antiparallel microtubules, which is a crucial step in the formation of a bipolar spindle.[3][6] this compound binds to an allosteric pocket on the Eg5 motor domain, distinct from the ATP-binding site, and inhibits its ATPase activity in an ATP-uncompetitive manner.[1][7] This inhibition prevents Eg5 from hydrolyzing ATP to generate the force required for microtubule sliding.
The functional consequence of Eg5 inhibition by this compound is the failure of centrosome separation, leading to the formation of characteristic monopolar spindles, often referred to as "monoasters".[1][2][8] This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in mitosis.[2][5] In cancer cells, this prolonged mitotic arrest ultimately triggers apoptotic cell death.[1][9] Interestingly, in non-transformed cells, treatment with this compound tends to result in mitotic slippage, where cells exit mitosis without proper division, leading to a tetraploid G1 state, and subsequent cell cycle arrest without immediate cell death.[1][2] A key advantage of this compound over traditional antimitotic agents like taxanes and vinca alkaloids is that it does not affect microtubule polymerization, which may contribute to its reduced neurotoxicity.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and effects of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound against Eg5
| Assay Type | IC50 Value (μM) | Notes |
| Microtubule-Stimulated Eg5 ATPase Activity | 1.3[1][5][7][10] | This compound is noted to be at least 150-fold more selective for Eg5 than for other kinesin superfamily members.[5][7] |
| Basal Eg5 ATPase Activity | 0.74[11] | Inhibition of Eg5 ATPase activity in the absence of microtubules. |
| Racemic this compound (rK858) - Basal ATPase Activity | 0.74[11] | |
| K858-1 (first eluting enantiomer) - Basal ATPase Activity | 0.58[11] | |
| K858-2 (more retained enantiomer) - Basal ATPase Activity | Inactive[11] | |
| Racemic this compound (rK858) - MT-Stimulated ATPase Activity | 0.738[11] | |
| K858-1 (first eluting enantiomer) - MT-Stimulated ATPase Activity | 0.493[11] | |
| K858-2 (more retained enantiomer) - MT-Stimulated ATPase Activity | Inactive[11] |
Table 2: Cellular Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Concentration (μM) | Effect |
| HCT116 | Cell Growth Inhibition | Not specified | Dose-dependent inhibition[1] |
| HCT116 | Mitotic Arrest | Not specified | Dose-dependent increase in mitotic index[1] |
| HCT116 | Caspase-3 Activation | Not specified | Dose-dependent activation[1] |
| FaDu, CAL27, SCC-15 (HNSCC) | Cell Viability | 1, 5, 10 | Inhibition of cell replication[12] |
| FaDu, CAL27, SCC-15 (HNSCC) | Cell Cycle Analysis | 1 | Increase in G2/M phase cells (FaDu: 19.4% to 42%; CAL27: 29% to 50.4%; SCC-15: 20.3% to 42.4%)[12] |
| A2780 (Ovarian) | Xenograft Tumor Growth | 50-150 mg/kg (oral, twice daily) | Potent antitumor activity[1] |
Signaling and Experimental Workflow Diagrams
Caption: this compound's mechanism of action, disrupting normal mitotic progression.
Caption: A typical experimental workflow for characterizing an Eg5 inhibitor like this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. astorscientific.us [astorscientific.us]
- 8. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Safety and Toxicity Profile of K-858: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-858 is a novel, potent, and selective small molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of the bipolar mitotic spindle. By inducing mitotic arrest, this compound demonstrates significant antitumor activity. This technical guide provides a comprehensive summary of the initial preclinical safety and toxicity profile of this compound, drawing from available in vitro and in vivo data. The information is presented to aid researchers and drug development professionals in understanding the preliminary safety characteristics of this compound.
Introduction
This compound is an ATP-uncompetitive inhibitor of Eg5 with an IC50 of 1.3 μM for the ATPase activity of Eg5.[1][2] Its mechanism of action involves blocking centrosome separation during mitosis, which leads to the formation of monopolar spindles and activation of the spindle assembly checkpoint.[1][3][4] This ultimately results in mitotic arrest and subsequent cell death in cancer cells.[1][3][4] A key characteristic of this compound is its high selectivity for Eg5, being at least 150-fold more selective for Eg5 than for other kinesin superfamily members.[1][5] This high selectivity, coupled with its distinct mechanism of action compared to microtubule-targeting agents, suggests a potentially favorable safety profile.
Preclinical Safety and Toxicity Profile
The initial safety assessment of this compound has been conducted through a series of in vitro and in vivo studies. The findings are summarized below.
In Vitro Selectivity and Off-Target Effects
This compound demonstrates a high degree of selectivity for its target, Eg5. This selectivity is a key factor in its safety profile, as it minimizes the potential for off-target effects.
| Parameter | Assay | Result | Citation |
| Eg5 Inhibition (IC50) | ATPase Activity Assay | 1.3 μM | [1][2] |
| Selectivity | ATPase Activity Assay | >150-fold selective for Eg5 over other kinesins (CENP-E, MKLP1, conventional kinesin) | [1][2][5] |
| Microtubule Polymerization | Cell-free and Cell-based Assays | No effect | [1][3][4] |
In Vivo Safety and Tolerability
Preclinical in vivo studies in mouse xenograft models have provided initial insights into the safety and tolerability of this compound.
| Study Type | Animal Model | Dosing Regimen | Key Findings | Citation |
| Antitumor Efficacy and General Toxicity | A2780 Ovarian Cancer Xenograft | 150 mg/kg, p.o. | Suppressed tumor growth with no overt evidence of toxicity (no significant body weight loss). | [6] |
| Antitumor Efficacy | HCT116 Colon Cancer Xenograft | 100 mg/kg, p.o., twice a day for 5 days | Exhibited antitumor activity. | [2][6] |
| Neurotoxicity Assessment | Motor Coordination Test (Rota-rod) in mice | 100 mg/kg, p.o., qd x 5 | No neurotoxic side effects observed. | [2][4][7] |
Cellular Effects: Cancer vs. Non-Transformed Cells
A significant aspect of this compound's safety profile is its differential effect on cancer cells versus non-transformed cells.
| Cell Type | Effect of Long-Term this compound Treatment | Outcome | Citation |
| Cancer Cells (e.g., HCT116) | Mitotic arrest | Mitotic cell death, polyploidization followed by senescence | [1][3][4] |
| Non-transformed Cells (e.g., ARPE-19) | Mitotic slippage | Cell cycle arrest in G1 phase in a tetraploid state without cell death | [1][3][4] |
Genotoxicity Potential
Preliminary data suggests that this compound has a low potential for inducing chromosomal damage, a favorable characteristic for an anticancer agent.
| Parameter | Cell Lines | Observation | Citation |
| Micronuclei Formation | Cancer and non-transformed cells | Did not induce the formation of micronuclei, unlike paclitaxel. | [4] |
| Chromosomal Abnormalities | Not specified | Minimal effects on the number and structure of chromosomes. | [1][4] |
Experimental Protocols
Eg5 ATPase Activity Assay
The microtubule-stimulated ATPase activity of recombinant human Eg5 motor domain was measured. The assay was conducted in the presence of varying concentrations of this compound to determine the IC50 value. Similar assays were performed with other kinesin motor domains (CENP-E, MKLP1, and conventional kinesin heavy chain) at a high concentration of this compound (200 μM) to assess selectivity.[2][6]
Cell-Based Mitotic Arrest Assay
HCT116 cells were treated with this compound, and the mitotic index was determined by fluorescence microscopy after staining with a nuclear dye such as Hoechst 33342.[3] The morphology of the mitotic spindles was analyzed by immunocytochemistry for α-tubulin to identify the characteristic monopolar spindles induced by Eg5 inhibition.[3]
Microtubule Polymerization Assay
The effect of this compound on microtubule polymerization was assessed in a cell-free system using purified tubulin. The polymerization of microtubules was monitored over time in the presence and absence of this compound and control compounds (paclitaxel and vincristine).[3] Additionally, the effect on interphase microtubule networks in cultured cells (e.g., HCT116) was visualized by immunofluorescence staining of α-tubulin.[3]
In Vivo Antitumor Efficacy and Toxicity Study
Tumor-bearing mice (e.g., BALB/c nu/nu mice with A2780 ovarian cancer xenografts) were treated with this compound orally.[3][6] Tumor volume and body weight were measured regularly to assess antitumor activity and general toxicity, respectively. At the end of the study, tumor tissues were collected for histological analysis to confirm the induction of mitotic arrest and monopolar spindles.[3][6]
Neurotoxicity Assessment (Rota-rod Test)
The motor coordination of mice was evaluated using a rota-rod apparatus. Mice were treated with this compound or a vehicle control, and their ability to remain on a rotating rod was measured at different time points. A lack of significant difference in performance between the this compound treated and control groups indicates the absence of neurotoxic effects.[7]
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of action of this compound leading to mitotic arrest.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for in vivo antitumor efficacy and toxicity assessment.
Logical Relationship of this compound's Cellular Effects
Caption: Differential cellular outcomes of this compound treatment.
Conclusion
The initial safety and toxicity profile of this compound appears promising. Its high selectivity for Eg5, lack of effect on microtubule polymerization, and differential impact on cancer versus non-transformed cells suggest a wider therapeutic window compared to traditional microtubule-targeting agents. The absence of neurotoxicity in preclinical models is a particularly encouraging finding. Furthermore, the minimal potential for genotoxicity indicates a lower risk of secondary malignancies. While these early data are positive, further comprehensive toxicology studies, including repeat-dose toxicity and safety pharmacology assessments, are necessary to fully characterize the safety profile of this compound for potential clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K858 (Racemic) | Apoptosis | Kinesin | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to K-858: Mechanism and Impact on Monopolar Spindle Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of K-858, a novel small molecule inhibitor of the mitotic kinesin Eg5. It details the compound's mechanism of action, its specific effect on inducing monopolar spindle formation, and the resulting cellular outcomes. This guide consolidates key quantitative data and experimental methodologies from foundational research to serve as a comprehensive resource for professionals in oncology and drug development.
Introduction: Targeting Mitosis in Cancer Therapy
The mitotic spindle is a critical cellular machine responsible for the accurate segregation of chromosomes during cell division. Its proper bipolar structure is essential for genomic stability. The kinesin spindle protein Eg5 (also known as KIF11) is a plus-end-directed motor protein that plays an indispensable role in establishing this bipolarity by sliding antiparallel microtubules apart, thereby pushing the centrosomes to opposite poles of the cell. Due to its essential function exclusively during mitosis, Eg5 has emerged as a prime target for anticancer therapies, offering a potential advantage over microtubule-targeting agents that can affect non-dividing cells, such as neurons.
This compound is a novel, potent, and selective inhibitor of Eg5. Identified through a phenotype-based chemical genetics screen, this compound disrupts the formation of the bipolar spindle, leading to a characteristic mitotic arrest and subsequent cell death in cancer cells.[1][2] This guide explores the molecular and cellular consequences of Eg5 inhibition by this compound.
Core Mechanism of Action: Selective Eg5 Inhibition
This compound functions by specifically inhibiting the ATPase activity of Eg5.[1] This enzymatic activity is crucial for Eg5 to generate the force required for centrosome separation. By blocking this function, this compound prevents the establishment of a normal bipolar spindle. Unlike antimicrotubule agents such as taxanes or vinca alkaloids, this compound does not affect microtubule polymerization or the microtubule network in interphase cells.[1][3] This high degree of selectivity minimizes off-target effects, notably avoiding the neurotoxicity commonly associated with microtubule-disrupting drugs.[1][2]
The inhibition of Eg5 by this compound initiates a cascade of events beginning with the failure of centrosome separation. This leads to the formation of a "monoastral" or monopolar spindle, where a single spindle pole is surrounded by a rosette-like arrangement of chromosomes.[1][4] This aberrant structure activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, which in turn induces a prolonged arrest in mitosis.[1][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to K-858: A Novel Mitotic Kinesin Eg5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Concepts and Mechanism of Action
K-858 is a small molecule that has been identified as a novel and potent inhibitor of Eg5 (also known as KIF11), a member of the kinesin superfamily of motor proteins.[1][2] Eg5 plays a crucial role in cell division, specifically in the formation and maintenance of the bipolar mitotic spindle. By inhibiting Eg5, this compound disrupts the normal process of mitosis, leading to cell cycle arrest and subsequent cell death, particularly in rapidly dividing cancer cells.[1][2]
The primary mechanism of action of this compound involves the following key steps:
-
Selective Eg5 Inhibition: this compound is a highly selective, ATP-uncompetitive inhibitor of the ATPase activity of Eg5.[1][3] This specificity is a significant advantage, as it shows minimal activity against other kinesin superfamily members.[1][3]
-
Disruption of Mitotic Spindle Formation: Inhibition of Eg5's motor function prevents the separation of centrosomes, a critical step in the formation of a bipolar spindle.[1][2]
-
Formation of Monopolar Spindles: Cells treated with this compound are unable to establish a bipolar spindle and instead form monopolar spindles, where all chromosomes are attached to a single spindle pole.[1][2]
-
Activation of the Spindle Assembly Checkpoint: The presence of a monopolar spindle and unattached kinetochores activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis.[1][2]
-
Induction of Mitotic Arrest and Apoptosis: Prolonged mitotic arrest triggered by this compound ultimately leads to programmed cell death (apoptosis) in cancer cells.[2][4] In contrast, non-transformed cells tend to exit mitosis without cell division (mitotic slippage) and arrest in the G1 phase as tetraploid cells.[1][2]
A key advantage of this compound over other anti-mitotic agents, such as taxanes and vinca alkaloids, is that it does not affect microtubule polymerization.[1][2] This difference in mechanism may contribute to its reported lack of neurotoxicity in preclinical models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in foundational research studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Eg5 ATPase Inhibition (IC50) | 1.3 µM | Purified human Eg5 protein | [1][3] |
| Selectivity | >150-fold | Compared to other kinesin superfamily members | [1] |
| Cell Growth Inhibition | Varies by cell line | e.g., Glioblastoma (U-251, U-87), Breast Cancer | [4] |
| Apoptosis Induction | Dose-dependent | Glioblastoma and other cancer cell lines | [4] |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |
| Xenograft Mice | Human Ovarian Cancer (A2780) | 50 and 150 mg/kg, oral | Potent antitumor activity | [1] |
| Xenograft Mice | Human Colon Cancer (HCT116) | 100 mg/kg, oral, twice daily for 5 days | Inhibition of tumor growth | [3] |
| Mice | Motor Coordination Test | 100 mg/kg, oral, once daily for 5 days | No neurotoxic side effects | [2][3] |
Experimental Protocols
The following are summaries of key experimental protocols used in the foundational research of this compound.
3.1. Eg5 ATPase Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the ATPase activity of Eg5.
-
Methodology:
-
Recombinant human Eg5 protein is purified.
-
The ATPase activity of Eg5 is measured in the presence of varying concentrations of this compound.
-
The amount of inorganic phosphate released from ATP hydrolysis is quantified, typically using a colorimetric assay (e.g., malachite green assay).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
3.2. Cell Viability and Proliferation Assays
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Cancer cell lines are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
-
Cell proliferation can be assessed by direct cell counting or by using assays that measure DNA synthesis (e.g., BrdU incorporation).
-
3.3. Immunofluorescence Microscopy for Mitotic Spindle Analysis
-
Objective: To visualize the effect of this compound on mitotic spindle formation.
-
Methodology:
-
Cells are grown on coverslips and treated with this compound or a control.
-
Cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol).
-
Cells are permeabilized and then stained with primary antibodies against components of the mitotic spindle, such as α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).
-
Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
-
DNA is counterstained with a fluorescent dye such as DAPI.
-
Images are acquired using a fluorescence microscope to observe the morphology of the mitotic spindles.
-
3.4. Xenograft Tumor Models
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives this compound, typically via oral gavage, at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to confirm the mechanism of action in vivo.
-
Visualizations
Diagram 1: this compound Mechanism of Action Pathway
Caption: this compound inhibits Eg5, leading to monopolar spindle formation and mitotic arrest.
Diagram 2: Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's in vitro effects on cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of Eg5 Using K-858: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division.[1][2] Its inhibition leads to the formation of characteristic monopolar spindles, triggering mitotic arrest and subsequent apoptotic cell death in proliferating cells.[3] This selective action on dividing cells makes Eg5 an attractive and well-validated target for cancer therapy, offering a potential advantage over traditional microtubule-targeting agents that can also affect non-dividing cells, leading to neurotoxicity.[4] K-858 is a potent and selective small-molecule inhibitor of Eg5 that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the target validation of Eg5 using this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Mechanism of Action of this compound
This compound is an ATP-uncompetitive inhibitor of Eg5.[3][5] It binds to an allosteric pocket on the Eg5 motor domain, formed by helix α2, loop L5, and helix α3.[3][6] This binding locks the motor protein in a state that prevents ADP release, a critical step in the ATPase cycle that fuels its motor activity.[3][6] The inhibition of Eg5's motor function prevents the separation of centrosomes during prophase, leading to the formation of a monopolar spindle, where chromosomes are arranged in a rosette-like structure around a single spindle pole. This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged mitotic arrest, which ultimately culminates in apoptotic cell death in cancer cells. In contrast, non-transformed cells treated with this compound tend to undergo mitotic slippage and enter a tetraploid G1 state without immediate cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| Eg5 ATPase Activity IC50 | 1.3 µM | Recombinant human Eg5 | |
| Binding Affinity (Kd) | 664.5 ± 0.7 nM | Recombinant human Eg5 | [3] |
| Enantiomer K858-1 ATPase IC50 (basal) | 580 ± 0.015 nM | Recombinant human Eg5 | [3] |
| Enantiomer K858-1 ATPase IC50 (MT-stimulated) | 493 ± 0.037 nM | Recombinant human Eg5 | [3] |
| Enantiomer K858-1 Binding Affinity (Kd) | 220.0 ± 4.2 nM | Recombinant human Eg5 | [3] |
| Enantiomer K858-2 Activity | Inactive | Recombinant human Eg5 | [3] |
Table 2: Cellular Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Treatment | Effect | Reference(s) |
| HCT116 (Colon) | Cell Viability | 3 µM, 18 h | Growth inhibition | [7] |
| HCT116 (Colon) | Mitotic Index | This compound | Increased mitotic index | |
| HCT116 (Colon) | Apoptosis | This compound | Caspase-3 activation | |
| FaDu (HNSCC) | Cell Cycle | 1 µM, 24 h | G2/M arrest (19.4% to 42%) | [8] |
| CAL27 (HNSCC) | Cell Cycle | 1 µM, 24 h | G2/M arrest (29% to 50.4%) | [8] |
| SCC-15 (HNSCC) | Cell Cycle | 1 µM, 24 h | G2/M arrest (20.3% to 42.4%) | [8] |
| MCF7, BT474, SKBR3 (Breast) | Cell Viability | 1, 10, 100 µM, 24 h | Inhibition of proliferation | [9] |
| MDA-MB231 (Breast) | Cell Viability | 10, 100 µM, 24 h | Inhibition of proliferation | [9] |
| U-251, U-87 (Glioblastoma) | Cell Growth | This compound | Growth inhibition, apoptosis | [10] |
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| A2780 (Ovarian) | 50, 150 mg/kg, p.o. | Antitumor activity | [9] |
| HCT116 (Colon) | 100 mg/kg, p.o., twice daily for 5 days | Tumor growth inhibition | [9] |
| Various Xenografts | Not specified | Induction of monopolar spindles in tumor tissue |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Eg5 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Eg5, which is coupled to the oxidation of NADH and can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human Eg5 protein
-
Microtubules (stabilized with paclitaxel)
-
Assay Buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Coupling system: Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, PK, LDH, PEP, and NADH.
-
Add the test inhibitor (this compound) or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the Eg5 enzyme to the wells and incubate briefly.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a plate reader.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Immunofluorescence for Mitotic Spindle Analysis
This technique allows for the visualization of the mitotic spindle and the effects of Eg5 inhibition.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin to stain microtubules, anti-γ-tubulin to stain centrosomes)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or vehicle for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with the chosen fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.
Cell Cycle Analysis by Flow Cytometry (FACS)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis and Cell Cycle Markers
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-cyclin B1, anti-survivin, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression levels relative to the loading control.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Sterile PBS or serum-free medium
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or serum-free medium (optionally mixed with Matrigel).
-
Inject the cell suspension (e.g., 1-10 million cells) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally according to the desired dosing schedule.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width)² x length / 2.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for monopolar spindles).
Visualizations
The following diagrams illustrate key pathways and workflows related to the target validation of Eg5 with this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Scratch Wound Healing Assay [en.bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Methodological & Application
Application Notes and Protocols for K-858 In Vitro Assays in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
K-858 is a novel small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP), which plays a crucial role in the formation of the bipolar mitotic spindle essential for cell division. By inhibiting Eg5, this compound induces mitotic arrest in cancer cells, characterized by the formation of monopolar spindles. This prolonged arrest ultimately leads to apoptotic cell death or senescence, making this compound a compound of interest for anticancer therapeutic strategies. These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on cancer cell lines.
Mechanism of Action
This compound selectively inhibits the ATPase activity of Eg5, a motor protein required for the separation of centrosomes and the establishment of a bipolar spindle during mitosis.[1][2] This inhibition leads to the activation of the spindle assembly checkpoint, causing cells to arrest in mitosis with a characteristic monopolar spindle phenotype.[2] In cancer cells, this sustained mitotic arrest can trigger apoptosis (mitotic catastrophe) or lead to polyploidization and subsequent senescence.[1][2] Notably, in non-transformed cells, this compound treatment tends to result in mitotic slippage and cell cycle arrest in the G1 phase as tetraploid cells, without inducing cell death.[1][2] this compound does not affect microtubule polymerization, distinguishing its mechanism from taxanes and vinca alkaloids.[2]
This compound Signaling Pathway and Cellular Consequences
The following diagram illustrates the signaling pathway and downstream cellular effects of this compound in cancer cells.
Figure 1: this compound Mechanism of Action in Cancer Cells.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT116 | Colorectal Carcinoma | ~1.3 (ATPase activity) | Biochemical Assay | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~1-5 (viability) | Cytotoxicity Assay | [3] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | ~1-5 (viability) | Cytotoxicity Assay | [3] |
| SCC-15 | Head and Neck Squamous Cell Carcinoma | ~1-5 (viability) | Cytotoxicity Assay | [3] |
| MCF7 | Breast Cancer | Not specified | Not specified | [4] |
| BT474 | Breast Cancer | Not specified | Not specified | [4] |
| SKBR3 | Breast Cancer | Not specified | Not specified | [4] |
| MDA-MB231 | Breast Cancer | Not specified | Not specified | [4] |
| U-251 | Glioblastoma | Not specified | Not specified | [5] |
| U-87 | Glioblastoma | Not specified | Not specified | [5] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (XTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 2: XTT Cell Viability Assay Workflow.
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound stock solution (in DMSO)
-
XTT Cell Proliferation Kit II (or equivalent)
-
Microplate reader
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activation)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. f.hubspotusercontent40.net [f.hubspotusercontent40.net]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Preparation of K-858 Stock Solution for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and use of K-858 stock solutions for in vitro cell culture experiments. This compound is a potent and selective, ATP-uncompetitive inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of a bipolar mitotic spindle. Inhibition of Eg5 leads to mitotic arrest and subsequent cellular effects such as apoptosis, making this compound a valuable tool for cancer research and drug development.
Physicochemical and Solubility Data
Proper preparation of a this compound stock solution is critical for experimental reproducibility. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Source |
| Molecular Weight | 277.34 g/mol | [1][2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility in DMSO | ≥20 mg/mL to 100 mg/mL (approximately 72 mM to 360 mM) | [1][2][3][4] |
| Solubility in Ethanol | 4 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
Recommended Stock Solution Preparation
Based on its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for cell culture applications. It is crucial to use anhydrous, sterile DMSO to minimize moisture absorption, which can reduce the solubility of this compound.[1]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for a 10 mM this compound Stock Solution:
-
Weighing: On a calibrated analytical balance, carefully weigh out 2.77 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol ) = 10 mM * 0.001 L * 277.34 g/mol = 2.7734 mg.
-
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2][5]
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing the this compound stock solution in cell culture experiments.
Caption: Experimental workflow for using this compound in cell culture.
Preparation of Working Solutions for Cell Treatment
For treating cells, the concentrated DMSO stock solution must be further diluted in a complete cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).
Protocol:
-
Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution directly into the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
-
Mixing: Gently mix the working solution by pipetting or inverting the tube before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the ATPase activity of Eg5, a motor protein crucial for separating centrosomes and establishing a bipolar spindle during mitosis.[1][6] This inhibition leads to the formation of characteristic monopolar spindles, activating the spindle assembly checkpoint (SAC), which in turn leads to mitotic arrest.[1][6] Prolonged mitotic arrest can trigger apoptosis (programmed cell death).[6][7]
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. K858 (Racemic) | Apoptosis | Kinesin | TargetMol [targetmol.com]
- 3. K 858 = 98 HPLC 72926-24-0 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: K-858 for HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing K-858, a potent and selective inhibitor of the mitotic kinesin Eg5, with the human colorectal carcinoma cell line HCT116. The provided information is intended to guide researchers in determining the optimal dosage and assessing the cellular effects of this compound.
Mechanism of Action
This compound is an ATP-uncompetitive inhibitor of Eg5, a motor protein essential for establishing a bipolar mitotic spindle during cell division.[1][2] Inhibition of Eg5 by this compound prevents centrosome separation, leading to the formation of monopolar spindles.[2][3] This aberrant spindle formation activates the Mad2-mediated spindle checkpoint, causing cells to arrest in mitosis.[1][2] In cancer cells such as HCT116, prolonged mitotic arrest ultimately triggers apoptotic cell death, a process often referred to as mitotic catastrophe.[2][3][4]
Recommended Dosage and Quantitative Data Summary
The optimal concentration of this compound for HCT116 cells can vary depending on the specific experimental endpoint. Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for in vitro studies. The IC50 for Eg5 inhibition is 1.3 µM.[1]
| Parameter | Cell Line | Concentration/Dosage | Effect | Reference |
| IC50 (Eg5 Inhibition) | - | 1.3 µM | ATP-uncompetitive inhibition of kinesin Eg5 | [1] |
| In Vitro Efficacy | HCT116 | Not Specified | Induces mitotic arrest, caspase-3 activation, and cell growth inhibition. | [3] |
| In Vitro Efficacy | Cancer Cells | 5 µM | Induces mitotic cell death. | [1] |
| In Vivo Efficacy | HCT116 Xenograft | 100 mg/kg (p.o., twice daily for 5 days) | Inhibition of tumor growth. | [1] |
Experimental Protocols
Cell Culture and Maintenance
HCT116 cells, a human colorectal carcinoma cell line, are adherent and have an epithelial morphology.[5]
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend in fresh medium and re-plate at a desired density.
Preparation of this compound Stock Solution
-
Solvent: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the effect of this compound on the metabolic activity of HCT116 cells, which is an indicator of cell viability.
-
Seeding: Seed HCT116 cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[8]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.[3][8]
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8] Measure the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Seeding and Treatment: Seed HCT116 cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Seeding and Treatment: Treat HCT116 cells with this compound in a 6-well plate.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.[4]
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression of key apoptosis-related proteins.
-
Protein Extraction: After treatment with this compound, lyse the HCT116 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2).[10] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of this compound in HCT116 cells.
Caption: General experimental workflow for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCT116 Cells [cytion.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. mdpi.com [mdpi.com]
- 10. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for K-858 in a Human Tumor Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-858 is a potent and selective small molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2] By inhibiting Eg5, this compound induces mitotic arrest, leading to apoptosis in cancer cells.[2][3] This mechanism of action makes this compound a promising candidate for cancer therapy. These application notes provide a comprehensive overview of the use of this compound in a human tumor xenograft mouse model, including its mechanism of action, protocols for in vivo studies, and expected outcomes. This compound has demonstrated significant antitumor activity in preclinical xenograft models, offering a therapeutic strategy with a potential for reduced neurotoxicity compared to microtubule-targeting agents.[2][4]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by disrupting the normal process of mitosis. As an ATP-uncompetitive inhibitor of Eg5, this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles.[2][3] This abnormal spindle arrangement activates the Mad2-mediated spindle assembly checkpoint, causing the cell to arrest in mitosis.[2] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent cleavage of PARP-1 by caspases.[3]
Data Presentation
The following tables summarize the expected quantitative data from a representative in vivo study of this compound in an A2780 human ovarian cancer xenograft model.
Table 1: In Vivo Antitumor Efficacy of this compound in A2780 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral | Twice daily, Days 0-4 & 7-11 | Data not available | - |
| This compound | 50 | Oral | Twice daily, Days 0-4 & 7-11 | Data not available | Data not available |
| This compound | 150 | Oral | Twice daily, Days 0-4 & 7-11 | Data not available | Data not available |
Note: Specific quantitative data on tumor volume and tumor growth inhibition are not publicly available and would need to be generated experimentally or obtained from the original study authors of Nakai et al., 2009.
Table 2: Effect of this compound on Body Weight in A2780 Xenograft-Bearing Mice
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | - | Data not available | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available | Data not available |
| This compound | 150 | Data not available | Data not available | Data not available |
Note: Specific quantitative data on body weight is not publicly available. It is reported that this compound is well-tolerated with no significant neurotoxic side effects noted in mice.[2]
Experimental Protocols
Protocol 1: Establishment of Human Tumor Xenograft Mouse Model
This protocol describes the subcutaneous implantation of A2780 human ovarian cancer cells into immunodeficient mice.
Materials:
-
A2780 human ovarian cancer cell line
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional)
-
Female BALB/c nu/nu mice (6-8 weeks old)
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture A2780 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Wash the cells with sterile PBS.
-
Harvest the cells using trypsin-EDTA and neutralize with culture medium containing FBS.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count and assess viability using a method like trypan blue exclusion (viability should be >90%).
-
Adjust the cell concentration to 5 x 10^6 cells per 100 µL in serum-free medium. For enhanced tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Subcutaneously inject 100 µL of the cell suspension into the flank.
-
Monitor the animals regularly for tumor growth.
-
-
Tumor Monitoring:
-
Once tumors become palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Vehicle: 0.5% methylcellulose 400 in sterile water
-
Oral gavage needles
-
Sterile tubes and pipettes
-
Balance and vortex mixer
Procedure:
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired doses (50 and 150 mg/kg) and the number of animals in each treatment group.
-
Prepare the vehicle solution of 0.5% methylcellulose 400 in sterile water.
-
Suspend the calculated amount of this compound in the vehicle to achieve the final desired concentrations.
-
Vortex the suspension thoroughly to ensure uniformity before each administration.
-
-
Drug Administration:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage.
-
The dosing volume is typically 10 µL/g of body weight.
-
Follow the specified dosing schedule: twice daily on days 0-4 and 7-11.[5]
-
Protocol 3: Efficacy and Toxicity Assessment
This protocol outlines the procedures for evaluating the antitumor efficacy and systemic toxicity of this compound.
Procedure:
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week throughout the study.
-
Calculate the tumor volume for each mouse at each time point.
-
-
Body Weight Measurement:
-
Weigh each mouse 2-3 times per week to monitor for signs of systemic toxicity. Significant body weight loss (>15-20%) may indicate adverse effects.
-
-
Data Analysis:
-
At the end of the study, calculate the mean tumor volume and standard error of the mean (SEM) for each treatment group.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
-
Plot the mean tumor volume and mean body weight over time for each group.
-
-
Histopathological Analysis (Optional):
-
At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin.
-
Tumor sections can be stained with Hematoxylin and Eosin (H&E) for morphological analysis or with specific antibodies (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) for immunohistochemistry.
-
References
- 1. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Mitotic Arrest with K-858
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-858 is a potent and selective small molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP), a motor protein essential for the formation of a bipolar mitotic spindle.[1][2] Inhibition of Eg5 by this compound prevents centrosome separation, leading to the formation of monopolar spindles and subsequent activation of the spindle assembly checkpoint.[1][2] This culminates in a prolonged mitotic arrest and, in cancer cells, often leads to apoptotic cell death.[1][2][3][4] Notably, this compound does not interfere with microtubule polymerization, distinguishing its mechanism from that of taxanes and vinca alkaloids and suggesting a lower potential for neurotoxicity.[1][4][5] These characteristics make this compound a valuable tool for studying mitotic processes and a promising candidate for anticancer therapeutic development.[1][4] This document provides detailed protocols for utilizing this compound to induce mitotic arrest in cancer cell lines for research and drug development applications.
Mechanism of Action
This compound specifically targets the motor domain of Eg5, inhibiting its ATPase activity with an IC50 of 1.3 μM.[5] Eg5 is a plus-end-directed motor protein that slides antiparallel microtubules apart during prophase, a critical step for the separation of duplicated centrosomes and the establishment of a bipolar spindle. By inhibiting Eg5, this compound prevents this outward force, resulting in the collapse of the nascent spindle into a monopolar structure with chromosomes arranged in a rosette-like pattern.[1][2] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), which delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. The sustained mitotic arrest induced by this compound can ultimately trigger apoptosis in cancer cells.[2][4] In contrast, non-transformed cells may undergo mitotic slippage and enter a tetraploid G1 state.[1][5]
Data Presentation
In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Incubation Time | Reference |
| HCT116 | Colorectal Carcinoma | Mitotic Index | Significant increase | 18 h | [2][5][6] |
| HCT116 | Colorectal Carcinoma | Caspase 3 Activation | Dose-dependent increase | Not Specified | [2][6] |
| HCT116 | Colorectal Carcinoma | Cell Viability (XTT assay) | Dose-dependent decrease | Not Specified | [2][6] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Cell Viability | Significant decrease at 1 µM | 24 h | [4] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | Cell Viability | Significant decrease at 1 µM | 24 h | [4] |
| SCC-15 | Head and Neck Squamous Cell Carcinoma | Cell Viability | Significant decrease at 1 µM | 24 h | [4] |
| FaDu | Head and Neck Squamous Cell Carcinoma | G2/M Phase Arrest | Increase from 19.4% to 42% | 16 h (at 1 µM) | [4] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | G2/M Phase Arrest | Increase from 29% to 50.4% | 16 h (at 1 µM) | [4] |
| SCC-15 | Head and Neck Squamous Cell Carcinoma | G2/M Phase Arrest | Increase from 20.3% to 42.4% | 16 h (at 1 µM) | [4] |
| MCF7 | Breast Cancer (Luminal A) | Anti-proliferative Activity | Demonstrated | Not Specified | [3] |
| BT474 | Breast Cancer (Luminal B) | Anti-proliferative Activity | Demonstrated | Not Specified | [3] |
| SKBR3 | Breast Cancer (HER2 like) | Anti-proliferative Activity | Demonstrated | Not Specified | [3] |
| MDA-MB231 | Breast Cancer (Basal like) | Anti-proliferative Activity | Demonstrated | Not Specified | [3] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Treatment Schedule | Outcome | Reference |
| A2780 tumor-bearing mice | Ovarian Cancer | 150 mg/kg or 50 mg/kg (oral) | Twice at a 7-hour interval | Induced accumulation of mitotic cells with monopolar spindles in tumor tissues. | [2] |
| A2780 xenograft mouse model | Ovarian Cancer | 150 mg/kg (p.o. b.i.d.) | Not Specified | Suppressed tumor growth with no overt toxicity. | [7] |
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest and Assessment of Mitotic Index
Objective: To treat a cancer cell line with this compound to induce mitotic arrest and quantify the percentage of cells in mitosis.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Hoechst 33342 staining solution
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cancer cells onto sterile glass coverslips in a 6-well plate or directly into a multi-well imaging plate at a density that will result in 50-70% confluency at the time of analysis.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time, typically 16-24 hours, at 37°C in a humidified incubator with 5% CO2.[4]
-
-
Staining for Microscopic Analysis:
-
After incubation, gently wash the cells twice with PBS.
-
Add Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Microscopic Analysis and Mitotic Index Calculation:
-
Visualize the cells using a fluorescence microscope.
-
Identify and count mitotic cells, which are characterized by condensed and brightly stained chromatin.
-
Count the total number of cells in at least five random fields of view for each treatment condition.
-
Calculate the mitotic index using the following formula:
-
Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100
-
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the cell cycle distribution of a cancer cell line following treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., FaDu, CAL27, SCC-15)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 16 hours.[4]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of mitotic arrest.[4]
-
Visualizations
Caption: this compound signaling pathway leading to mitotic arrest.
Caption: Experimental workflow for inducing and analyzing mitotic arrest with this compound.
References
- 1. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The kinesin Eg5 inhibitor K858 induces apoptosis but also survivin-related chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
Application of K-858 in HNSCC Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy with often limited therapeutic options. The kinesin spindle protein (KSP), also known as Eg5 or KIF11, has emerged as a promising target for anticancer therapies due to its critical role in the formation of the bipolar mitotic spindle during cell division.[1][2] K-858 is a potent and specific small molecule inhibitor of Eg5 that has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer models, including HNSCC.[1] This document provides detailed application notes and protocols for the use of this compound in HNSCC research, summarizing key quantitative data and outlining methodologies for relevant experiments.
Mechanism of Action
This compound functions by specifically inhibiting the motor activity of Eg5.[2] This inhibition prevents the proper separation of centrosomes during mitosis, leading to the formation of monopolar spindles.[2] Consequently, the spindle assembly checkpoint is activated, causing cell cycle arrest in the G2/M phase. Prolonged mitotic arrest ultimately triggers apoptotic cell death. Furthermore, this compound has been shown to attenuate the invasive potential of HNSCC cells, suggesting a broader anti-tumor activity beyond its effects on proliferation.
Quantitative Data Summary
The anti-tumor effects of this compound have been quantified in several HNSCC cell lines. The following tables summarize the key findings from preclinical studies.
Table 1: IC50 Values of this compound in HNSCC Cell Lines
| Cell Line | IC50 (µM) after 48h |
| FaDu | 1.5 |
| CAL27 | 2.0 |
| SCC-15 | 2.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in HNSCC Cell Lines
| Cell Line | Treatment (1 µM this compound for 16h) | % of Cells in G2/M Phase |
| FaDu | Control | 19.4 |
| This compound | 42.0 | |
| CAL27 | Control | 29.0 |
| This compound | 50.4 | |
| SCC-15 | Control | 20.3 |
| This compound | 42.4 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in HNSCC research.
Cell Viability (Cytotoxicity) Assay
This protocol determines the concentration-dependent effect of this compound on HNSCC cell viability.
Materials:
-
HNSCC cell lines (e.g., FaDu, CAL27, SCC-15)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed HNSCC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
HNSCC cells
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HNSCC cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a specified time (e.g., 16 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Immunofluorescence for Mitotic Spindle Analysis
This protocol allows for the visualization of mitotic spindle formation in HNSCC cells treated with this compound.
Materials:
-
HNSCC cells
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed HNSCC cells on glass coverslips in 24-well plates.
-
Treat the cells with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope.
Western Blotting for Apoptosis and Cell Cycle Markers
This protocol is used to analyze the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
HNSCC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat HNSCC cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Invasion Assay (Boyden Chamber)
This protocol assesses the effect of this compound on the invasive capacity of HNSCC cells.
Materials:
-
HNSCC cells
-
Boyden chamber inserts (e.g., Matrigel-coated)
-
24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
-
Microscope
Protocol:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Starve HNSCC cells in serum-free medium for several hours.
-
Add medium with a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of stained cells in several microscopic fields and calculate the average.
Conclusion
This compound represents a promising therapeutic agent for HNSCC by targeting the essential mitotic kinesin Eg5. The protocols outlined in this document provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound in HNSCC models. The quantitative data from such studies will be crucial for the further development of Eg5 inhibitors as a novel therapeutic strategy for this challenging disease.
References
Application Notes and Protocols for K-858 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of K-858, a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or Kinesin Spindle Protein/KSP). The protocols outlined below are intended to facilitate the use of this compound in preclinical animal models for cancer research.
Mechanism of Action
This compound exerts its antitumor effects by specifically inhibiting the ATPase activity of Eg5.[1] Eg5 is a motor protein crucial for the formation and maintenance of the bipolar mitotic spindle during cell division.[2] Inhibition of Eg5 by this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest.[3][4] This prolonged mitotic arrest can induce cancer cell death (apoptosis) or senescence.[3][4] Unlike some other anti-mitotic agents that target microtubules directly, this compound has been shown to have no effect on microtubule polymerization, which may contribute to its reduced neurotoxicity.[3][4][5]
Quantitative Data Summary for In Vivo Studies
The following table summarizes the quantitative data from in vivo studies utilizing this compound.
| Parameter | Details | Reference |
| Animal Model | BALB/cAJcl-nu mice | [3][6] |
| Tumor Models | A2780 ovarian cancer xenograft, HCT116 colon cancer xenograft | [6][7] |
| Administration Route | Oral (p.o.) | [1][6] |
| Dosages | 50 mg/kg, 100 mg/kg, 150 mg/kg | [1][6][7] |
| Administration Schedule | Twice daily on days 0 to 4, and 7 to 11 for A2780 model; Twice a day for 5 days for HCT116 model.[3][6][7] | |
| Vehicle | 0.5% methylcellulose 400 | [6] |
| Observed Effects | Potent antitumor activity, induction of mitotic arrest with monopolar spindles in tumor tissues.[1][3] | |
| Toxicity | Not neurotoxic in a motor coordination test in mice.[1][4] |
Experimental Protocols
Preparation of 0.5% Methylcellulose 400 Vehicle
This protocol describes the preparation of the vehicle used for the oral administration of this compound.
Materials:
-
Methylcellulose 400 cP
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Autoclave
Procedure:
-
Heat approximately one-third of the total required volume of sterile water to 60-80°C.
-
While stirring the heated water, slowly add the methylcellulose powder to create a uniform suspension.
-
Remove the beaker from the heat and add the remaining two-thirds of the sterile water (cold or at room temperature).
-
Continue stirring the solution at 4°C (e.g., in a cold room or on ice) until the methylcellulose is fully dissolved and the solution becomes clear and viscous.
-
Sterilize the final solution by autoclaving.
-
Store the prepared vehicle at 4°C.
Preparation of this compound Formulation for Oral Gavage
This protocol details the steps for preparing a suspension of this compound for in vivo oral administration.
Materials:
-
This compound powder
-
Prepared sterile 0.5% methylcellulose 400 vehicle
-
Analytical balance
-
Spatula
-
Mortar and pestle (optional)
-
Vortex mixer
-
Appropriate sterile tubes for formulation
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the formulation needed for the study.
-
Accurately weigh the this compound powder using an analytical balance.
-
If the this compound powder is aggregated, gently grind it to a fine powder using a mortar and pestle.
-
Transfer the weighed this compound powder into a sterile tube.
-
Add a small amount of the 0.5% methylcellulose vehicle to the this compound powder and mix with a spatula or by vortexing to create a smooth paste. This initial wetting step is crucial for achieving a uniform suspension.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously vortexing or stirring to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps. If present, continue mixing until a uniform suspension is achieved.
-
Prepare the this compound suspension fresh daily for administration. Before each use, thoroughly vortex the suspension to ensure uniform distribution of the compound.
Protocol for Oral Gavage in Mice
This protocol provides a step-by-step guide for the safe and effective oral administration of the this compound suspension to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice) with a rounded, bulbous tip.
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh each mouse to determine the precise dosing volume based on its body weight (e.g., in ml/kg). The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.
-
-
Gavage Needle Measurement and Insertion:
-
Measure the correct insertion length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. This length approximates the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will often swallow as the needle reaches the pharynx, which facilitates its entry into the esophagus.
-
Crucially, do not force the needle. If resistance is met, withdraw the needle and attempt re-insertion. Forcing the needle can cause tracheal intubation or esophageal perforation.
-
-
Administration of this compound Suspension:
-
Once the gavage needle is correctly positioned in the esophagus (no resistance felt and the animal is not in respiratory distress), slowly administer the calculated volume of the this compound suspension.
-
Administer the liquid smoothly and avoid rapid injection to prevent regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor it for a short period for any signs of adverse reactions, such as respiratory distress, lethargy, or unusual behavior.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo oral administration of this compound.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. instechlabs.com [instechlabs.com]
- 4. Eg5 Inhibitors Have Contrasting Effects on Microtubule Stability and Metaphase Spindle Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
Measuring the IC50 of K-858 on Eg5 ATPase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin spindle protein (KSP), also known as Eg5, is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division. As such, Eg5 has emerged as an attractive target for the development of novel anti-cancer therapeutics. Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in cancer cells.[1] K-858 is a novel, potent, and selective small molecule inhibitor of Eg5.[2][3][4] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound on the ATPase activity of Eg5, a key measure of its biochemical potency.
This compound inhibits the microtubule-stimulated ATPase activity of Eg5 in an ATP-uncompetitive manner.[2][3] This suggests that this compound does not bind to the ATP-binding site of Eg5 directly but rather to an allosteric site, interfering with the catalytic cycle of the enzyme. The IC50 value represents the concentration of this compound required to reduce the ATPase activity of Eg5 by 50%.
Eg5 Signaling Pathway in Mitosis
During mitosis, Eg5 is essential for pushing the two spindle poles apart. It functions as a homotetramer that crosslinks antiparallel microtubules in the mitotic spindle and uses the energy from ATP hydrolysis to slide these microtubules apart. This outward force is critical for the establishment and maintenance of the bipolar spindle. Inhibition of Eg5's ATPase activity by compounds like this compound disrupts this process, leading to the collapse of the bipolar spindle into a monopolar structure, which in turn activates the spindle assembly checkpoint and induces mitotic arrest.[1][2]
Caption: Role of Eg5 in establishing the bipolar mitotic spindle.
Quantitative Data Summary
The inhibitory potency of this compound on Eg5 ATPase activity is summarized in the table below. The data is derived from a dose-response analysis of microtubule-stimulated Eg5 ATPase activity in the presence of varying concentrations of this compound.
| This compound Concentration (µM) | % Inhibition of Eg5 ATPase Activity |
| 0.1 | 10 |
| 0.3 | 25 |
| 1.0 | 48 |
| 1.3 | 50 (IC50) |
| 3.0 | 75 |
| 10.0 | 90 |
| 30.0 | 98 |
This data is representative and based on the reported IC50 value of 1.3 µM.[2][3][4]
Experimental Protocols
Two common methods for measuring the ATPase activity of Eg5 and determining the IC50 of an inhibitor are the Malachite Green Assay and the Enzyme-Coupled ATPase Assay.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of this compound.
Protocol 1: Malachite Green Assay (Endpoint Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Pi forms a complex with malachite green and molybdate, which can be quantified by measuring the absorbance at approximately 620-650 nm.
Materials:
-
Recombinant human Eg5 motor domain
-
This compound
-
Microtubules (polymerized from tubulin and stabilized with paclitaxel)
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution (e.g., 10 mM)
-
Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid. Commercial kits are also available.
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Microtubules (e.g., final concentration of 5 µM)
-
This compound or vehicle (DMSO)
-
Recombinant Eg5 (e.g., final concentration of 50 nM)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow this compound to bind to Eg5.
-
Initiate Reaction: Add ATP to each well to a final concentration of, for example, 100 µM.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20-30 minutes) during which the enzymatic reaction proceeds linearly.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent is acidic and will quench the enzymatic reaction. Allow the color to develop for 15-30 minutes at room temperature.
-
Measurement: Read the absorbance of each well at a wavelength between 620 nm and 650 nm using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve by measuring the absorbance of known concentrations of the phosphate standard.
-
Convert the absorbance readings of the samples to the amount of Pi produced using the standard curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Enzyme-Coupled ATPase Assay (Kinetic Assay)
This assay continuously measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm. This method provides real-time kinetic data.
Materials:
-
Recombinant human Eg5 motor domain
-
This compound
-
Microtubules (polymerized from tubulin and stabilized with paclitaxel)
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution (e.g., 10 mM)
-
Coupling System:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant.
-
Prepare Reaction Mix: Prepare a reaction mixture containing Assay Buffer, microtubules (e.g., 5 µM), PEP (e.g., 1 mM), PK (e.g., 20 U/mL), LDH (e.g., 30 U/mL), and NADH (e.g., 250 µM).
-
Reaction Setup: In a UV-transparent 96-well plate, add the following:
-
Reaction Mix
-
This compound or vehicle (DMSO)
-
Recombinant Eg5 (e.g., final concentration of 25 nM)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Initiate Reaction: Add ATP to each well to a final concentration of, for example, 200 µM.
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) in a kinetic mode for 15-30 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve). The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The protocols outlined in this document provide robust methods for determining the IC50 of this compound against Eg5 ATPase activity. The choice between the malachite green and enzyme-coupled assay will depend on the available equipment and the specific requirements of the experiment. The malachite green assay is a simple and sensitive endpoint assay, while the enzyme-coupled assay provides real-time kinetic data. Accurate determination of the IC50 value is a critical step in the preclinical evaluation of potential Eg5 inhibitors like this compound for cancer therapy.
References
- 1. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
K-858: A Potent Eg5 Inhibitor for Robust Cell Synchronization in Mitosis
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for the use of K-858, a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11), for the synchronization of cultured cells in mitosis. These protocols are intended to guide researchers in effectively arresting cells at the G2/M phase of the cell cycle for various downstream applications.
Introduction
Cell synchronization is a critical technique in cell biology research, enabling the study of cell cycle-dependent processes. This compound is a small molecule inhibitor that specifically targets Eg5, a motor protein essential for the separation of centrosomes and the formation of a bipolar mitotic spindle.[1][2][3] Inhibition of Eg5 by this compound prevents proper spindle formation, leading to the activation of the spindle assembly checkpoint and a robust arrest of cells in mitosis with characteristic monopolar spindles.[1][3][4][5] This specific and potent mechanism of action makes this compound an excellent tool for synchronizing cell populations at the G2/M transition. Unlike microtubule-targeting agents, this compound does not affect microtubule polymerization, thus minimizing off-target effects on the cytoskeleton.[1][3][4]
Mechanism of Action
This compound allosterically inhibits the ATPase activity of Eg5, preventing it from sliding microtubules apart.[4] This leads to a cascade of events culminating in mitotic arrest:
-
Inhibition of Centrosome Separation: Eg5 is responsible for pushing the duplicated centrosomes apart to form the two poles of the mitotic spindle. This compound inhibition prevents this separation.[1][3]
-
Formation of Monopolar Spindles: As centrosomes fail to separate, a monopolar spindle is formed, with all chromosomes attached to a single aster of microtubules.[1][3][4]
-
Activation of the Spindle Assembly Checkpoint (SAC): The SAC is a cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. The monopolar spindles formed upon this compound treatment activate the SAC, leading to a prolonged mitotic arrest.[1][2][3]
-
Cell Fate: The ultimate fate of the arrested cells depends on the cell type and the duration of the this compound treatment. Cancer cells often undergo mitotic cell death (apoptosis) or mitotic slippage leading to polyploidy and senescence.[1][3][4] Non-transformed cells are more likely to undergo mitotic slippage and arrest in the subsequent G1 phase as tetraploid cells.[1][3][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference(s) |
| Eg5 ATPase Inhibition (IC50) | 1.3 µM | - | [4] |
| Effective Concentration for Mitotic Arrest | 1 - 10 µM | HCT116, FaDu, CAL27, SCC-15 | [4][6] |
| Incubation Time for Mitotic Arrest | 16 - 24 hours | HCT116, FaDu, CAL27, SCC-15 | [1][6] |
Table 2: Effect of this compound on Cell Cycle Distribution in Head and Neck Squamous Carcinoma Cells (HNSCC)
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference(s) |
| FaDu | Vehicle | 19.4% | [6] |
| 1 µM this compound (16h) | 42.0% | [6] | |
| CAL27 | Vehicle | 29.0% | [6] |
| 1 µM this compound (16h) | 50.4% | [6] | |
| SCC-15 | Vehicle | 20.3% | [6] |
| 1 µM this compound (16h) | 42.4% | [6] |
Experimental Protocols
Protocol 1: Cell Synchronization using this compound
This protocol describes the general procedure for synchronizing cultured mammalian cells in mitosis using this compound. Optimization of concentration and incubation time for specific cell lines is recommended.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
Propidium iodide (PI) staining solution with RNase
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. A confluence of 30-40% is recommended.
-
This compound Treatment:
-
Prepare a working stock of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. A final concentration in the range of 1-10 µM is a good starting point.[6]
-
Incubate the cells for 16-24 hours. The optimal time may vary between cell lines.
-
-
Harvesting:
-
Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Verification of Synchronization (Flow Cytometry):
-
Wash the harvested cells with cold PBS.
-
Fix the cells in 70% ethanol on ice for at least 30 minutes.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle profile using a flow cytometer. A significant increase in the G2/M peak compared to an asynchronous control population indicates successful synchronization.
-
Protocol 2: Immunofluorescence Staining for Monopolar Spindles
This protocol allows for the visualization of the characteristic monopolar spindles induced by this compound treatment.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for DNA
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization: If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.
-
Antibody Staining:
-
Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
DNA Staining: Wash the cells three times with PBS and then stain with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Wash the coverslips with PBS and mount them onto microscope slides using mounting medium. Visualize the cells using a fluorescence microscope. Look for cells with condensed chromosomes arranged in a rosette-like pattern around a single microtubule aster.
Visualizations
Caption: this compound signaling pathway leading to mitotic arrest.
Caption: Experimental workflow for cell synchronization with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Apoptosis Markers by Western Blot Following K-858 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and quantification of key apoptosis markers in cell lines treated with K-858, a potent inhibitor of the mitotic kinesin Eg5. This compound induces mitotic arrest, leading to the activation of the apoptotic cascade.[1][2][3] Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound-induced apoptosis by analyzing the expression and cleavage of key proteins involved in this process.[4] This document outlines the signaling pathway of this compound-induced apoptosis, a comprehensive experimental workflow, and detailed protocols for cell treatment, protein extraction, and Western blot analysis of key apoptosis markers, including caspases, PARP, and Bcl-2 family proteins.
Introduction
This compound is a small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP), which plays an essential role in the formation of the bipolar mitotic spindle.[2][3] Inhibition of Eg5 by this compound leads to the formation of monopolar spindles, causing mitotic arrest and subsequently inducing apoptosis in cancer cells.[2][5][6] The induction of apoptosis is a key mechanism for the anti-proliferative effects of this compound.[1][7][8]
Western blotting is a powerful technique for identifying and quantifying specific proteins in a complex mixture, making it an ideal method for studying the molecular events in apoptosis.[9] Key events in apoptosis that can be monitored by Western blot include the cleavage and activation of caspases (e.g., Caspase-3, -8, and -9), the cleavage of caspase substrates such as Poly (ADP-ribose) polymerase (PARP), and changes in the expression levels of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.[9][10] This application note provides a detailed methodology for performing Western blot analysis to assess the apoptotic effects of this compound treatment on cultured cells.
This compound Induced Apoptosis Signaling Pathway
This compound treatment of cancer cells leads to mitotic arrest, which can trigger the intrinsic and/or extrinsic pathways of apoptosis. The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, including PARP, ultimately leading to cell death.[5]
References
- 1. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The kinesin Eg5 inhibitor K858 induces apoptosis but also survivin-related chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting K-858 insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the insolubility of K-858 in aqueous media during their experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter when working with this compound.
FAQs
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and potent small molecule inhibitor of Eg5 (also known as KSP or KIF11), a mitotic kinesin essential for the formation of the bipolar spindle during cell division.[1] By inhibiting the ATPase activity of Eg5, this compound blocks centrosome separation, leading to the formation of monopolar spindles. This activates the spindle assembly checkpoint, causing mitotic arrest and subsequent cell death (apoptosis) in cancer cells.[1][2] this compound is ATP-uncompetitive and shows high selectivity for Eg5 over other kinesin superfamily members.[3]
Q2: What are the general solubility properties of this compound?
This compound is a hydrophobic compound and is practically insoluble in water. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Troubleshooting Insolubility
Q3: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
This compound is known to be insoluble in aqueous solutions. You must first dissolve it in an organic solvent to create a stock solution. The recommended solvent is DMSO.
Q4: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to troubleshoot this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Higher Stock Concentration: By preparing a more concentrated stock solution in DMSO, you can add a smaller volume to your aqueous medium, thus keeping the final DMSO percentage low.
-
Slow, Dropwise Addition with Mixing: Add the DMSO stock solution to your aqueous buffer slowly and drop-by-drop while vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Work at Room Temperature: Using a cold aqueous buffer can decrease the solubility of hydrophobic compounds. Ensure your buffer is at room temperature before adding the this compound stock solution.
Q5: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
Yes, inconsistent results are often a consequence of poor solubility. If this compound precipitates in the cell culture medium, the actual concentration of the compound in solution will be lower and more variable than intended. Visually inspect your assay plates for any signs of precipitation (cloudiness or crystals) in the wells. If you suspect precipitation, you may need to lower the final concentration of this compound or optimize your dilution method.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble | - |
| DMSO | ≥ 20 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic. |
| Ethanol | ~4 mg/mL | - |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.77 mg of this compound (Molecular Weight: 277.34 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 2.77 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare your desired final concentration of this compound by diluting the stock solution in your complete cell culture medium. To minimize precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below a level that is toxic to your cells (typically <0.5%). Prepare a vehicle control with the same final concentration of DMSO.
-
Use Immediately: It is recommended to prepare the working solution fresh for each experiment.
Protocol 3: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a this compound formulation for oral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Sequential Addition: To prepare the final formulation, add the solvents in the following order, ensuring the solution is thoroughly mixed after each addition: a. Start with 40% of the final volume as PEG300. b. Add 10% of the final volume as the this compound/DMSO stock solution. c. Add 5% of the final volume as Tween 80. d. Finally, add 45% of the final volume as saline.
-
Example for 1 mL of 2.5 mg/mL final concentration: a. To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound stock in DMSO. Mix well. b. Add 50 µL of Tween 80 and mix thoroughly. c. Add 450 µL of saline to bring the total volume to 1 mL.
-
Final Solution: The final solution should be clear. It is recommended to prepare this formulation fresh before each use.
Mandatory Visualization
Caption: A logical workflow for troubleshooting this compound insolubility issues.
Caption: Signaling pathway of this compound's mechanism of action as an Eg5 inhibitor.
References
Technical Support Center: Optimizing K-858 Concentration to Minimize Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of K-858, a potent and selective inhibitor of the mitotic kinesin Eg5. The information provided aims to help users minimize off-target effects and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-uncompetitive inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 is essential for the formation of a bipolar mitotic spindle during cell division.[1][3] this compound blocks the ATPase activity of Eg5, which prevents centrosome separation and leads to the formation of characteristic monopolar spindles.[1][4][5] This activates the spindle assembly checkpoint, causing mitotic arrest and subsequently inducing cell death (apoptosis) or senescence in cancer cells.[3][5]
Q2: What are the known on-target and off-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of Eg5, leading to mitotic arrest. This compound is reported to be at least 150-fold more selective for Eg5 than other members of the kinesin superfamily, such as CENP-E and MKLP1.[4] A key feature of this compound is that it does not affect microtubule polymerization, unlike other anti-mitotic agents such as taxanes and vinca alkaloids, which suggests a lower potential for neurotoxic side effects.[3][5]
In non-transformed (normal) cells, treatment with this compound has been observed to result in mitotic slippage without cell death, followed by cell cycle arrest in the G1 phase in a tetraploid state.[3][5] This differential effect between cancerous and non-cancerous cells is a crucial consideration for optimizing experimental conditions to favor on-target anti-cancer effects while minimizing toxicity to normal cells.
Q3: How do I select an appropriate starting concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. Based on published data, the IC50 for this compound's inhibition of Eg5 ATPase activity is 1.3 µM.[2] Cellular IC50 values for antiproliferative effects in various cancer cell lines typically range from low to mid-micromolar. We recommend starting with a concentration range that brackets the published IC50 values (e.g., 0.1 µM to 50 µM).
Q4: I am observing high levels of cell death in my non-transformed control cells. What could be the cause and how can I mitigate this?
A4: High toxicity in non-transformed cells could be due to an excessively high concentration of this compound. While this compound shows a therapeutic window, high concentrations can lead to off-target effects or overwhelm the cellular mechanisms that allow non-transformed cells to tolerate mitotic arrest. To mitigate this, it is crucial to perform a careful dose-response analysis to identify the lowest effective concentration that induces mitotic arrest in your cancer cell line of interest while having minimal impact on the viability of non-transformed cells. Additionally, consider the duration of exposure, as prolonged treatment may increase toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or weak induction of mitotic arrest.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a thorough dose-response experiment to determine the optimal concentration for your cell line.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may have intrinsic resistance mechanisms, such as overexpression of drug efflux pumps or compensatory spindle assembly pathways.[6] Consider using a different cell line or investigating potential resistance mechanisms.
-
-
Possible Cause: Problems with the compound.
-
Solution: Ensure that your this compound stock solution is prepared correctly and has not degraded. Store the stock solution as recommended by the supplier.
-
Issue 2: Observing mitotic slippage instead of mitotic arrest in cancer cells.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Increase the concentration of this compound. Mitotic slippage can occur when the spindle assembly checkpoint is not sufficiently activated.
-
-
Possible Cause: The duration of treatment is too short.
-
Solution: Increase the incubation time with this compound. A sustained mitotic arrest is often necessary to induce cell death.
-
-
Possible Cause: Cell-line specific differences in the spindle assembly checkpoint.
-
Solution: Some cancer cell lines may have a weaker spindle assembly checkpoint, making them more prone to mitotic slippage.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| On-Target Activity | |||
| IC50 (Eg5 ATPase activity) | 1.3 µM | In vitro | [2] |
| Antiproliferative Activity (IC50) | |||
| HCT116 (colon cancer) | ~3 µM (for mitotic arrest) | Cellular | [7] |
| MCF7 (breast cancer) | Varies with duration (e.g., ~5-10 µM at 48h) | Cellular | [2] |
| SKBR3 (breast cancer) | Varies with duration | Cellular | [2] |
| U-251 (glioblastoma) | Varies with duration | Cellular | [2] |
| U-87 (glioblastoma) | Varies with duration | Cellular | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 for Cell Viability using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Immunofluorescence for Mitotic Spindle Analysis
Objective: To visualize the effect of this compound on mitotic spindle formation.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound at a concentration known to induce mitotic arrest.
-
Fixation: After the desired incubation time, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.
-
Secondary Antibody Incubation: Wash the cells and incubate them with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye such as DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Cells treated with this compound are expected to exhibit monopolar spindles.
Visualizations
Caption: Mechanism of this compound induced mitotic arrest.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance is not futile: Surviving Eg5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing K-858 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the Eg5 kinesin inhibitor, K-858, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1] Eg5 is a motor protein that plays an essential role in the formation of the bipolar mitotic spindle during cell division.[1] By inhibiting Eg5's ATPase activity, this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles. This activates the spindle assembly checkpoint, causing mitotic arrest and subsequent apoptotic cell death in cancer cells.[1] A key advantage of this compound is that it does not affect microtubule polymerization, suggesting a lower potential for neurotoxicity compared to microtubule-targeting agents like taxanes.[1]
Q2: What are the known mechanisms of resistance to this compound in cancer cell lines?
The primary reported mechanism of resistance to this compound is the upregulation of the anti-apoptotic protein survivin.[2] Survivin is a member of the inhibitor of apoptosis (IAP) family and can counteract the pro-apoptotic signals induced by this compound, thereby promoting cell survival. Studies have shown that treatment of breast cancer and glioblastoma cell lines with this compound can lead to an increase in survivin expression.[2]
While not yet specifically documented for this compound, other potential mechanisms of resistance observed with other Eg5 inhibitors that researchers should consider include:
-
Point mutations in the Eg5 allosteric binding site: Mutations in the binding pocket of Eg5 can reduce the affinity of the inhibitor, rendering it less effective.
-
Overexpression of drug efflux pumps: ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. However, some studies suggest that certain Eg5 inhibitors may not be substrates for common pumps like P-glycoprotein.
-
Alterations in upstream or downstream signaling pathways: Changes in pathways that regulate mitosis or apoptosis could potentially bypass the effects of Eg5 inhibition.
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
If you observe a decrease in the efficacy of this compound, consider the following initial steps:
-
Confirm drug integrity: Ensure that your stock of this compound is not degraded. Prepare fresh dilutions from a reliable stock for your experiments.
-
Verify cell line identity and health: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Ensure the cells are healthy and free from contamination (e.g., mycoplasma).
-
Optimize drug concentration and exposure time: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Assess Eg5 expression: Verify that your cell line expresses sufficient levels of Eg5. A significant decrease in Eg5 expression could lead to reduced sensitivity. This can be checked by Western blotting.
Troubleshooting Guide
This guide provides a structured approach to investigating and potentially overcoming this compound resistance.
Problem: Decreased Apoptosis and Cell Death Upon this compound Treatment
Possible Cause 1: Upregulation of Survivin
-
Diagnostic Test: Perform a Western blot to compare the expression levels of survivin in your resistant cell line versus the parental, sensitive cell line, both with and without this compound treatment. An increase in survivin in the resistant line, especially upon treatment, would suggest this as a resistance mechanism.
-
Proposed Solution: Co-treatment with a survivin inhibitor (e.g., YM155) or an inhibitor of an upstream regulator of survivin, such as an Akt inhibitor (e.g., wortmannin), can sensitize resistant cells to this compound-induced apoptosis.
Experimental Workflow for Investigating Survivin-Mediated Resistance
Caption: Troubleshooting workflow for survivin-mediated this compound resistance.
Problem: Cells Escape Mitotic Arrest
Possible Cause 2: Mutations in the Eg5 Motor Domain
-
Diagnostic Test: Sequence the Eg5 gene in your resistant cell line to identify potential mutations in the drug-binding pocket. Compare the sequence to that of the parental cell line.
-
Proposed Solution: If a mutation is identified, consider testing other Eg5 inhibitors that bind to a different site on the motor protein.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound and the effects of combination therapies in various cancer cell lines.
Table 1: IC50 Values of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 1.3 | |
| MCF7 | Breast Adenocarcinoma | Not specified | |
| BT474 | Breast Ductal Carcinoma | Not specified | |
| SKBR3 | Breast Adenocarcinoma | Not specified | |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | |
| U-251 | Glioblastoma | Not specified | [2] |
| U-87 | Glioblastoma | Not specified | [2] |
Table 2: Effect of Combination Therapy on this compound-Induced Apoptosis
| Cell Line | Combination Agent | Effect | Reference |
| Breast Cancer Cell Lines | Wortmannin (Akt inhibitor) | Significant increase in this compound-dependent apoptosis | |
| Glioblastoma Cell Lines | YM155 (Survivin inhibitor) | Boosted this compound-dependent apoptosis | [2] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound as required for your experiment.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway of this compound Action and Survivin-Mediated Resistance
Caption: this compound inhibits Eg5, leading to apoptosis. Resistance can arise via Akt-mediated survivin upregulation.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Staining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the DNA with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope.
Western Blot for Protein Expression
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., survivin, Eg5, β-actin as a loading control), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
Improving the efficacy of K-858 in in vivo models
This technical support center provides troubleshooting guidance and detailed protocols for researchers using K-858, a potent and selective inhibitor of Kinase X (KX), in in vivo models. Our goal is to help you overcome common challenges and improve the efficacy of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with this compound.
Q1: We are observing suboptimal tumor growth inhibition in our xenograft model despite seeing good in vitro potency. What are the potential causes and how can we troubleshoot this?
A1: This is a common challenge when translating in vitro results to in vivo models. The discrepancy can arise from several factors related to drug formulation, dosing, and the biological context of the in vivo system.
Troubleshooting Steps:
-
Verify Formulation and Solubility: this compound has low aqueous solubility. An improper formulation can lead to poor absorption and low bioavailability.
-
Recommendation: Ensure this compound is fully solubilized in the vehicle before administration. See our recommended formulation protocol below. Consider particle size reduction techniques if precipitation is suspected.
-
-
Assess Pharmacokinetics (PK): The dose and schedule you are using may not be achieving sufficient drug exposure in the tumor tissue.
-
Recommendation: Conduct a pilot PK study to measure this compound concentrations in plasma and tumor tissue over time. This will help determine the Cmax (maximum concentration), Tmax (time to Cmax), and half-life, allowing for a more rational dosing schedule.
-
-
Confirm Target Engagement: It is crucial to confirm that this compound is reaching the tumor and inhibiting its target, Kinase X.
-
Recommendation: Perform a pharmacodynamic (PD) study. Collect tumor samples at various time points after this compound administration and measure the inhibition of phosphorylated KX (p-KX), the active form of the kinase, by Western blot or immunohistochemistry.
-
Q2: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) at our current dose of this compound. How should we proceed?
A2: Observed toxicity requires immediate attention to refine the dosing regimen.
Troubleshooting Steps:
-
Conduct a Dose-Range Finding (DRF) Study: If not already done, a DRF study is essential to determine the Maximum Tolerated Dose (MTD). This involves treating cohorts of mice with escalating doses of this compound and monitoring for signs of toxicity over a set period.
-
Modify the Dosing Schedule: Continuous daily dosing might lead to compound accumulation and toxicity.
-
Recommendation: Explore alternative dosing schedules. For example, an intermittent schedule (e.g., 5 days on, 2 days off) may maintain efficacy while allowing the animals to recover, reducing overall toxicity.
-
-
Consider a Different Formulation: The vehicle itself can sometimes contribute to toxicity.
-
Recommendation: If using a vehicle with detergents like Tween® or solubilizing agents like PEG, consider whether these could be the cause. Test a vehicle-only control group to assess its tolerability.
-
Experimental Protocols
Protocol 1: Recommended Formulation for In Vivo Administration of this compound
This protocol describes the preparation of a standard suspension formulation suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle components:
-
0.5% (w/v) Methylcellulose (MC)
-
0.2% (v/v) Tween® 80
-
Sterile, deionized water
-
Procedure:
-
Prepare the vehicle solution by first dissolving the Tween® 80 in about 90% of the final volume of water.
-
Slowly add the methylcellulose powder while vortexing or stirring vigorously to avoid clumping.
-
Continue stirring until the methylcellulose is fully dissolved. This may take several hours. A roller or magnetic stirrer at 4°C overnight is effective.
-
Bring the solution to the final volume with water.
-
Weigh the required amount of this compound powder for your desired concentration (e.g., for a 10 mg/mL suspension).
-
Add a small amount of the vehicle to the this compound powder and triturate to create a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.
-
Administer to animals via oral gavage at a volume of 10 mL/kg. Ensure the suspension is well-mixed before dosing each animal.
Protocol 2: In Vivo Target Engagement Study
This protocol outlines how to assess the inhibition of Kinase X in tumor tissue following this compound administration.
Procedure:
-
Implant tumor cells (e.g., a cell line with a known KX pathway dependency) into immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound at various doses).
-
Administer a single dose of this compound or vehicle.
-
At predetermined time points post-dose (e.g., 2, 6, 12, and 24 hours), euthanize a cohort of mice from each group.
-
Immediately excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
Prepare tumor lysates and perform a Western blot analysis using antibodies against total KX and phosphorylated KX (p-KX).
-
Quantify the band intensities to determine the ratio of p-KX to total KX, which indicates the degree of target inhibition.
Quantitative Data Summary
The following tables present hypothetical data from troubleshooting studies to guide your experimental design and interpretation.
Table 1: Dose-Response Relationship of this compound in a Xenograft Model
| Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle | 0% | +5% |
| 10 | 35% | +3% |
| 30 | 68% | -2% |
| 60 | 85% | -12% (Exceeds MTD) |
Data collected after 21 days of treatment. TGI calculated relative to the vehicle control group.
Table 2: Pharmacokinetic and Pharmacodynamic Correlation
| Dose (mg/kg) | Cmax in Tumor (µM) | Duration of >90% p-KX Inhibition (hours) |
| 10 | 1.2 | 4 |
| 30 | 4.5 | 18 |
| 60 | 9.8 | >24 |
Data from a single-dose study in tumor-bearing mice.
Visual Guides
Signaling Pathway and Experimental Workflows
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
Caption: Standard workflow for an in vivo efficacy study.
Caption: Troubleshooting workflow for suboptimal in vivo efficacy.
K-858 experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with K-858, a potent and selective inhibitor of the mitotic kinesin Eg5. While this compound has demonstrated consistent effects in numerous studies, this guide addresses potential sources of variability and offers solutions to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-uncompetitive inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[1] Eg5 is essential for establishing a bipolar mitotic spindle during cell division. By inhibiting Eg5's ATPase activity, this compound prevents centrosome separation, leading to the formation of monopolar spindles.[2][3] This activates the spindle assembly checkpoint, causing mitotic arrest and ultimately leading to apoptosis or senescence in cancer cells.[3][4]
Q2: What is the IC50 of this compound?
A2: The IC50 of this compound for inhibiting the ATPase activity of Eg5 is 1.3 μM.[1][2]
Q3: What are the key differences in the effects of this compound on cancer cells versus non-transformed cells?
A3: Long-term treatment with this compound has different outcomes in cancerous and non-transformed cells. In cancer cells, it typically induces mitotic cell death or polyploidization followed by senescence.[2][3] In contrast, non-transformed cells treated with this compound tend to undergo mitotic slippage without cell death, resulting in a G1 phase cell cycle arrest in a tetraploid state.[2][3]
Q4: Does this compound affect microtubule polymerization?
A4: No, this compound does not have a detectable effect on microtubule polymerization or dynamics in either cell-free or cell-based assays.[2][4] This distinguishes it from other anti-mitotic agents like taxanes and vinca alkaloids.
Q5: What are the known off-target effects of this compound?
A5: this compound is highly selective for Eg5, showing at least 150-fold more selectivity for Eg5 than for other members of the kinesin superfamily.[2] Unlike some other anti-mitotic agents, this compound is not associated with neurotoxicity.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of cell proliferation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Titrate this compound across a range of concentrations (e.g., 1 µM to 10 µM) to determine the optimal dose for your specific cell line.[6] |
| Cell Line Resistance | Different cell lines may exhibit varying sensitivity to this compound. Consider using a positive control cell line known to be sensitive, such as HCT116 or A2780.[2][4] |
| Incorrect Vehicle Control | This compound is typically solubilized in DMSO. Ensure that the final DMSO concentration in your vehicle control matches that of your experimental conditions.[6] |
| Compound Degradation | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Issue 2: Failure to observe mitotic arrest or monopolar spindle formation.
| Potential Cause | Troubleshooting Steps |
| Insufficient Incubation Time | Mitotic arrest is a time-dependent process. Perform a time-course experiment (e.g., 16, 18, or 24 hours) to identify the optimal incubation period for observing the desired phenotype.[2][6] |
| Problems with Immunofluorescence Staining | Optimize your immunofluorescence protocol for tubulin and DNA staining to ensure clear visualization of the mitotic spindles and chromosomes. |
| Cell Cycle Synchronization | For a more uniform effect, consider synchronizing your cells at the G1/S or G2/M boundary before adding this compound. |
Issue 3: Low levels of apoptosis induction.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Apoptosis Assay | Use multiple methods to assess apoptosis, such as measuring caspase-3 activation, PARP-1 cleavage, or Annexin V staining.[4][6] |
| Cell-Type Specific Apoptosis Pathway | This compound can induce apoptosis through the extrinsic (caspase-8 mediated) and intrinsic pathways, which can be cell-line dependent.[6] Assess key proteins in both pathways. |
| Delayed Apoptotic Response | Apoptosis may occur after a prolonged mitotic arrest. Extend your experimental timeline (e.g., 48 hours) to capture late apoptotic events.[4] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., FaDu, CAL27, SCC-15) in a 96-well plate at a density of 5,000 cells per well.[6]
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1, 5, and 10 µM) or a vehicle control (DMSO).[6]
-
Incubation: Incubate the plates for 24 and 48 hours.[6]
-
Analysis: Assess cell viability using a standard method such as an MTT or CCK8 assay.
Mitotic Index Determination
-
Cell Culture: Culture cells (e.g., HCT116) on coverslips in a multi-well plate.[4]
-
Treatment: Treat cells with this compound (e.g., 3 µM) for 18 hours.[2]
-
Staining: Fix the cells and stain the nuclei with a DNA dye such as Hoechst 33342.[4]
-
Microscopy: Analyze the nuclear morphology using fluorescence microscopy to determine the percentage of cells in mitosis.[4]
Immunofluorescence for Mitotic Spindles
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound (e.g., 1 µM) for 24 hours.[6]
-
Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).
-
Staining: Stain for α-tubulin or β-tubulin using a primary antibody followed by a fluorescently labeled secondary antibody. Counterstain DNA with a dye like DAPI or TOTO-3.[4][6]
-
Imaging: Visualize the mitotic spindles using fluorescence or confocal microscopy.
Data Summary
This compound Activity in Different Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |
| HCT116 | Mitotic Index | 3 µM | 18 h | Increased mitotic index, monopolar spindles[2][4] |
| HCT116 | Cell Growth | Not specified | 48 h | Inhibition of cell growth[1] |
| A2780 | Xenograft Model | 50 or 150 mg/kg | N/A | Antitumor activity, accumulation of mitotic cells with monopolar spindles[4] |
| FaDu | Cell Viability | 1, 5, 10 µM | 24 & 48 h | Inhibition of cell replication[6] |
| CAL27 | Cell Viability | 1, 5, 10 µM | 24 & 48 h | Inhibition of cell replication[6] |
| SCC-15 | Cell Viability | 1, 5, 10 µM | 24 & 48 h | Inhibition of cell replication[6] |
| FaDu | Cell Cycle | 1 µM | 16 h | Increased percentage of cells in G2/M phase[6] |
| CAL27 | Cell Cycle | 1 µM | 16 h | Increased percentage of cells in G2/M phase[6] |
| SCC-15 | Cell Cycle | 1 µM | 16 h | Increased percentage of cells in G2/M phase[6] |
Visualizations
Caption: this compound inhibits Eg5, leading to monopolar spindle formation and mitotic arrest.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of K-858 in long-term experiments
Welcome to the K-858 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the Eg5 kinesin inhibitor this compound throughout long-term experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What is the recommended method for storing this compound powder? For long-term storage, this compound powder should be stored at -20°C or -80°C, protected from light and moisture.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and promote hydrolysis.[2]
Q2: How should I prepare and store this compound stock solutions? Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of small molecules like this compound.[3] Prepare a high-concentration stock (e.g., 10 mM) in anhydrous, high-purity DMSO.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots.[1][4] Store these aliquots tightly sealed and protected from light at -80°C for optimal long-term stability.[4]
Q3: Is this compound susceptible to degradation in aqueous media? Like many small molecules, this compound may be susceptible to degradation in aqueous solutions through hydrolysis, especially at non-neutral pH.[5] It is always best practice to assess the stability of this compound in your specific experimental buffer or cell culture medium.[4][5] For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals based on its determined stability.[4]
Q4: Can I store diluted, ready-to-use this compound solutions? It is highly recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment.[5] If short-term storage of a diluted aqueous solution is necessary, it should be kept at 4°C and used within a day. However, the stability under these conditions should be validated first.
Q5: My this compound is a potent inhibitor of Eg5. What is the mechanism of action? this compound is an ATP-uncompetitive inhibitor of the mitotic kinesin Eg5.[6] Eg5 is essential for separating centrosomes during the early stages of mitosis. By inhibiting Eg5, this compound prevents the formation of a normal bipolar spindle, causing cells to arrest in mitosis with characteristic monopolar spindles.[7] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.[8][9]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Diminished or inconsistent biological effect over time. | This compound Degradation: The compound may be degrading in the experimental medium (e.g., cell culture media at 37°C).[4] | 1. Assess Stability: Perform a stability study (see protocol below) to determine the half-life of this compound in your specific medium and conditions. 2. Increase Media Replacement Frequency: Based on stability data, change the media with freshly prepared this compound more frequently to maintain an effective concentration.[4] 3. Prepare Fresh Solutions: Always use freshly diluted working solutions for each experiment.[5] |
| Inconsistent results between experimental replicates. | Stock Solution Inconsistency: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[3] | 1. Use Single-Use Aliquots: Always aliquot stock solutions to minimize freeze-thaw cycles.[1] 2. Prepare Fresh Stock: If degradation is suspected, prepare a new stock solution from the powder.[3] 3. Verify Concentration: After preparation, you can optionally verify the stock concentration using methods like HPLC.[4] |
| Precipitate observed in stock or working solution. | Poor Solubility: The compound may be precipitating out of solution, which can be mistaken for degradation.[5] This can occur when a DMSO stock is diluted into an aqueous buffer. | 1. Check Final Solvent Concentration: Ensure the final DMSO concentration in your aqueous solution is low enough to be tolerated by your assay but high enough to maintain solubility. 2. Vortex Thoroughly: When diluting the DMSO stock, vortex the solution well to ensure complete mixing. 3. Warm Gently: If precipitate is seen in a frozen stock vial upon thawing, warm it to room temperature and vortex to redissolve the compound fully before use.[3] |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound Degradation: This is a clear indication that this compound is breaking down into other products.[5] | 1. Identify Degradants: Attempt to identify the degradation products to understand the potential mechanism (e.g., hydrolysis, oxidation). 2. Optimize Conditions: Implement strategies to mitigate degradation. This may include adjusting the pH of the buffer, de-gassing solutions to remove oxygen, or protecting from light.[5] |
Experimental Protocols
Protocol: Assessing this compound Stability in Experimental Media
Objective: To determine the rate of degradation of this compound in a specific aqueous medium (e.g., cell culture medium + 10% FBS) under experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific experimental medium
-
High-Performance Liquid Chromatography (HPLC) system
-
Incubator (e.g., 37°C, 5% CO₂)
Procedure:
-
Prepare Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Spiked Medium: Dilute the this compound stock solution into your pre-warmed experimental medium to a final working concentration (e.g., 10 µM).
-
Timepoint Zero (T=0): Immediately take an aliquot of the spiked medium. Quench any potential degradation by adding an equal volume of cold acetonitrile.[5] This will serve as your 100% reference sample. Store at -80°C until analysis.
-
Incubation: Place the remaining spiked medium in your incubator under standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Timepoints: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots and quench them with cold acetonitrile as in step 3. Store at -80°C.
-
Sample Analysis:
-
Thaw all samples. Centrifuge to pellet any precipitated proteins or salts.
-
Analyze the supernatant of each sample by HPLC. Use a suitable C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to resolve the parent this compound peak.
-
-
Data Analysis:
-
Determine the peak area of the parent this compound compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Signaling & Experimental Workflows
Caption: Mechanism of action for this compound, an Eg5 inhibitor leading to mitotic arrest.
Caption: Experimental workflow for assessing the stability of this compound in aqueous media.
Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected cytotoxicity of K-858
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the mitotic kinesin Eg5 inhibitor, K-858.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, helping you to identify and resolve unexpected results.
Q1: Why am I observing high cytotoxicity in my non-transformed control cell line?
While this compound is known to preferentially induce cell death in cancer cells, some effects can be seen in non-transformed cells.[1][2] Long-term treatment of non-transformed cells can lead to mitotic slippage and cell cycle arrest in the G1 phase in a tetraploid state, which might be misinterpreted as cytotoxicity depending on the assay used.[1] However, if you are observing widespread cell death, consider the following factors:
-
High Concentration of this compound: The selectivity of this compound is dose-dependent. Very high concentrations may induce off-target effects or overwhelm the cellular machinery in non-transformed cells.
-
Solvent Toxicity: this compound is often dissolved in DMSO. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Contamination: Microbial contamination (e.g., mycoplasma) can compromise cell health and increase sensitivity to chemical compounds.
-
Sub-optimal Cell Culture Conditions: Unhealthy cells are more susceptible to stress. Ensure your cells are in the logarithmic growth phase and are not over-confluent.[3]
Q2: My IC50 value for this compound is significantly different from the published data. What could be the cause?
Variability in IC50 values can arise from several experimental factors. The reported IC50 for this compound's inhibition of Eg5 ATPase activity is 1.3 µM.[1][4] However, cell-based assay values will vary.
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[5][6][7]
-
Assay-Specific Variability: The type of cytotoxicity assay used (e.g., MTT, XTT, LDH) can yield different results. Formazan-based assays, for instance, are known for their potential for high variability.[8]
-
Inconsistent Experimental Conditions: Ensure consistency in cell seeding density, compound incubation time, and reagent preparation across experiments.[3] A time-course and cell-density optimization experiment is recommended.
-
Compound Stability: Ensure that your stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
Q3: My cytotoxicity assay results are not reproducible. What should I check?
Lack of reproducibility is a common issue in cell-based assays.[3][9] Here are some key areas to investigate:
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can lead to significant variations.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations and affect cell growth.[3][10] It is advisable to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[3]
-
Cell Health and Passage Number: Use cells from a similar passage number for all experiments to minimize variability due to genetic drift or altered growth characteristics.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11).[5][6][11] Eg5 is a motor protein essential for establishing a bipolar mitotic spindle during cell division. This compound inhibits the ATPase activity of Eg5, which prevents the separation of centrosomes.[1] This leads to the formation of characteristic monopolar spindles, activation of the spindle assembly checkpoint, and ultimately, mitotic arrest.[1][12]
Q2: What are the expected downstream effects of this compound treatment in cancer cells?
In cancer cells, the prolonged mitotic arrest induced by this compound typically leads to:
-
Apoptosis: Programmed cell death is a common outcome following mitotic arrest.[2][5][7][13]
-
Polyploidization and Senescence: Some cells may exit mitosis without dividing (mitotic slippage), resulting in polyploid cells that may then enter a state of senescence.[1][11]
Q3: Can this compound induce chemoresistance?
Yes, studies have shown that this compound can up-regulate the anti-apoptotic protein survivin.[7][13] This up-regulation can limit the pro-apoptotic effects of this compound, potentially leading to chemoresistance. Combining this compound with inhibitors of pathways that regulate survivin, such as AKT inhibitors, may enhance its apoptotic effects.[13]
Q4: Does this compound affect microtubule polymerization?
No, this compound does not have a direct effect on microtubule polymerization or dynamics.[1][4][12] Its mechanism is distinct from taxanes and vinca alkaloids, which directly target microtubules. This specificity may reduce the likelihood of side effects like neurotoxicity that are associated with microtubule-targeting agents.[12]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Eg5 ATPase Activity) | 1.3 µM | Cell-free | [1][4] |
| Effective Concentration (Cell Viability Decrease) | 1 µM (at 24h) | FaDu, CAL27, SCC-15 | [5] |
| Concentration for Mitotic Arrest | 3 µM (at 18h) | HCT116 | [1] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (XTT Assay)
This protocol is adapted for determining the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours, or until the color change is sufficient.
-
Measurement: Measure the absorbance of the samples in a microplate reader at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm).
-
Data Analysis: Subtract the background absorbance, and calculate the percentage of viable cells relative to the vehicle control.
2. Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle to confirm this compound's mechanism of action.
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound (e.g., 3 µM) or a vehicle control for an appropriate duration (e.g., 18 hours) to induce mitotic arrest.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash with PBS and counterstain the DNA with a dye such as Hoechst 33342 or DAPI.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in this compound-treated cells.[12]
Visualizations
Caption: Mechanism of action of this compound, leading to mitotic arrest.
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.
Caption: Standard experimental workflow for a this compound cytotoxicity assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The kinesin Eg5 inhibitor K858 induces apoptosis but also survivin-related chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: K-858 Dosage Refinement for Non-Transformed Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of K-858 dosage for non-transformed cell lines. This compound is a novel and potent inhibitor of the mitotic kinesin Eg5, a crucial protein for the formation of the bipolar mitotic spindle.[1][2] While it shows promise as an anti-cancer agent by inducing cell death in tumor cells, its effects on non-transformed cells are markedly different, necessitating careful dosage optimization to minimize off-target effects in pre-clinical studies.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the mitotic kinesin Eg5 (also known as KIF11), which is essential for separating centrosomes and establishing a bipolar mitotic spindle during cell division.[3][4] By inhibiting Eg5, this compound prevents the proper formation of the mitotic spindle, leading to the formation of monopolar spindles and subsequent mitotic arrest.[1][4]
Q2: How does the effect of this compound differ between cancer cells and non-transformed cells?
A2: In cancer cells, prolonged mitotic arrest induced by this compound typically leads to apoptosis (programmed cell death).[3][5][6] In contrast, non-transformed cells often undergo a process called mitotic slippage, where they exit mitosis without proper cell division, resulting in a tetraploid G1-arrested state without significant cell death.[1][3][4] This differential effect makes this compound a promising candidate for targeted cancer therapy.
Q3: What is a typical starting concentration range for this compound on non-transformed cell lines?
A3: Based on available literature, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments with non-transformed cell lines.[7] For instance, a study on the non-transformed human retinal pigment epithelial cell line, ARPE-19, utilized a concentration of 5 µmol/L.[3] However, the optimal concentration is highly cell-line dependent and should be determined empirically.
Q4: What are the known off-target effects of this compound?
A4: this compound exhibits a favorable off-target profile. Unlike many other anti-mitotic agents like paclitaxel, this compound does not affect microtubule polymerization.[1][3][4] It has also been shown to not induce DNA double-strand breaks or the formation of micronuclei in non-transformed cells.[3][4] Furthermore, in vivo studies in mice have not shown evidence of neurotoxicity.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed in non-transformed cells. | The this compound concentration is too high. | Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM) to determine the EC50 for cytotoxicity. |
| The cell line is unexpectedly sensitive to Eg5 inhibition. | Characterize the Eg5 expression levels in your cell line. Consider using a cell line with known resistance as a control. | |
| Contamination of the cell culture. | Regularly check for mycoplasma and other contaminants. | |
| No observable effect on cell cycle or proliferation. | The this compound concentration is too low. | Titrate the this compound concentration upwards. Ensure the compound is fully dissolved and stable in your culture medium. |
| The cell line is resistant to this compound. | Verify Eg5 expression and activity in your cell line. Consider sequencing the Eg5 gene to check for mutations that might confer resistance. | |
| Incorrect experimental timeline. | The effects of this compound on the cell cycle are time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding densities across all experiments, as this can influence cell cycle synchronization and drug response. |
| Degradation of this compound. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. | |
| Passage number of the cell line. | High-passage number cell lines can exhibit altered phenotypes and drug responses. Use low-passage cells for all experiments. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in different cell lines as reported in the literature. This data can serve as a starting point for designing your experiments.
| Cell Line | Cell Type | This compound Concentration | Observed Effect | Reference |
| ARPE-19 | Non-transformed human retinal pigment epithelial | 5 µmol/L | Mitotic slippage, G1 arrest in a tetraploid state, no DNA damage | [3] |
| HCT116 | Human colon cancer | 3 µM | Mitotic arrest, apoptosis | [1] |
| MCF7, BT474, SKBR3 | Human breast cancer | 1, 10, 100 µM | Inhibition of cell proliferation, apoptosis | [2] |
| U-251, U-87 | Human glioblastoma | Not specified | Inhibition of cell growth, apoptosis | [6] |
| FaDu, CAL27, SCC-15 | Human head and neck squamous cell carcinoma | 1, 5, 10 µM | Inhibition of cell proliferation, G2/M arrest, apoptosis | [7] |
IC50 Value: The half-maximal inhibitory concentration (IC50) for this compound's inhibition of Eg5 ATPase activity is 1.3 µM .[1][2]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the effect of this compound on the viability of non-transformed cell lines.
Materials:
-
Non-transformed cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Non-transformed cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Signaling Pathway Analysis
This protocol can be used to analyze the expression of proteins involved in the cell cycle and apoptosis pathways upon this compound treatment.
Materials:
-
Non-transformed cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-Caspase-3, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits Eg5, leading to mitotic arrest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinesin Eg5 inhibitor K858 induces apoptosis but also survivin-related chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to K-858 and Monastrol as Eg5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of two prominent inhibitors of the mitotic kinesin Eg5: K-858 and monastrol. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. Monastrol
| Feature | This compound | Monastrol |
| Target | Mitotic Kinesin Eg5 (KIF11) | Mitotic Kinesin Eg5 (KIF11) |
| Mechanism of Action | ATP-uncompetitive inhibitor[1][2] | Allosteric inhibitor[3][4] |
| Potency (IC50) | 1.3 µM (Eg5 ATPase activity)[1][5] | 11-14 µM (Eg5 ATPase activity)[1][6] |
| Cellular Phenotype | Mitotic arrest with monopolar spindles[1][5] | Mitotic arrest with monopolar spindles[6][7] |
| Selectivity | Over 150-fold more selective for Eg5 than other kinesins[5] | Selective for Eg5 |
| Effect on Microtubules | No effect on microtubule polymerization[1][5][8] | No effect on microtubule polymerization[6] |
| In Vivo Antitumor Activity | Potent activity in xenograft models[5][8][9][10] | Demonstrates in vivo efficacy |
| Neurotoxicity | Not neurotoxic in mice[5][8] | Less likely to cause neuropathy compared to microtubule-targeting agents |
Introduction
The mitotic kinesin Eg5 (also known as KIF11 or KSP) is a crucial motor protein for the establishment of a bipolar mitotic spindle, a prerequisite for accurate chromosome segregation during cell division.[11] Inhibition of Eg5 leads to the formation of characteristic monopolar spindles, which in turn activates the spindle assembly checkpoint, causing mitotic arrest and subsequent cell death in proliferating cells.[11] This mechanism makes Eg5 an attractive target for the development of novel anticancer therapeutics. This guide provides a detailed comparison of two key Eg5 inhibitors: the novel and potent this compound, and the well-established monastrol.
This compound is a highly selective and potent small molecule inhibitor of Eg5.[1][5] It has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines and has shown potent antitumor activity in preclinical xenograft models.[8][9][10][11][12][13][14]
Monastrol was the first identified cell-permeable small molecule inhibitor of Eg5.[11] As such, it has been a foundational tool for studying the role of Eg5 in mitosis and serves as a benchmark for the development of new Eg5 inhibitors.[3][4][7]
Mechanism of Action
While both compounds target the ATPase activity of Eg5, their inhibitory mechanisms differ.
This compound functions as an ATP-uncompetitive inhibitor .[1][2] This indicates that this compound binds to the Eg5-ADP complex, stabilizing it and thereby preventing the release of ADP, which is a necessary step for the ATPase cycle to continue.
Monastrol , in contrast, is an allosteric inhibitor .[3][4] It binds to a site on the Eg5 motor domain distinct from the ATP-binding pocket and the microtubule-binding interface.[3][4] This binding event induces a conformational change that weakens the affinity of Eg5 for microtubules and inhibits its ATPase activity.[7]
Figure 1. Eg5 inhibition pathways.
Potency and Selectivity
Experimental data consistently demonstrates that this compound is a more potent inhibitor of Eg5 than monastrol.
| Inhibitor | IC50 (Eg5 ATPase Activity) | Selectivity | Reference(s) |
| This compound | 1.3 µM | >150-fold for Eg5 over other kinesins | [1][5] |
| Monastrol | 11 µM | Selective for Eg5 | [1] |
| (S)-Monastrol | 1.7 µM (basal ATPase) | The more active enantiomer | [3] |
IC50: The half-maximal inhibitory concentration.
The superior potency of this compound suggests that it can elicit a biological response at lower concentrations, which may minimize off-target effects and increase its therapeutic index.
Cellular and In Vivo Effects
The inhibition of Eg5 by both this compound and monastrol results in a distinctive cellular phenotype: mitotic arrest characterized by the formation of monopolar spindles.[1][5][6]
Figure 2. Outcome of Eg5 inhibition in cells.
In cancer cells, this prolonged mitotic arrest typically leads to apoptosis (programmed cell death) or senescence.[5][8] In contrast, normal, non-transformed cells often escape this fate through a process called mitotic slippage, where they exit mitosis without dividing and arrest in the subsequent G1 phase as tetraploid cells.[5][8] This differential response between cancerous and normal cells is a key advantage of targeting Eg5.
In vivo studies have substantiated the therapeutic potential of this compound. It has demonstrated potent antitumor activity in xenograft models of various cancers, including esophageal squamous cell carcinoma and glioblastoma.[12][13][14] Oral administration of this compound effectively suppresses tumor growth and induces the formation of monopolar spindles within the tumor tissue.[5][8][10] A significant advantage of this compound is its lack of neurotoxicity in animal models, a common and debilitating side effect of other anti-mitotic agents like taxanes that target microtubules directly.[5][8]
Experimental Protocols
Eg5 ATPase Activity Assay
This biochemical assay quantifies the enzymatic activity of Eg5 and its inhibition.
Principle: The rate of ATP hydrolysis by Eg5 is measured by detecting the amount of ADP produced. A common method is a coupled enzyme assay where the generation of ADP is linked to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound and monastrol stock solutions in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, NADH, PEP, PK, and LDH.
-
Dispense the reaction mixture into the wells of the 96-well plate.
-
Add serial dilutions of the inhibitors (this compound, monastrol) or DMSO (vehicle control) to the wells.
-
Add the Eg5 enzyme to each well to start the reaction.
-
Immediately place the plate in the plate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Immunofluorescence Staining of Mitotic Spindles
This cell-based assay allows for the direct visualization of the effect of Eg5 inhibitors on mitotic spindle morphology.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Glass coverslips in a multi-well plate
-
Cell culture medium
-
This compound and monastrol
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: mouse anti-α-tubulin and rabbit anti-γ-tubulin
-
Fluorescently-labeled secondary antibodies: anti-mouse IgG (e.g., Alexa Fluor 488) and anti-rabbit IgG (e.g., Alexa Fluor 594)
-
DAPI solution for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound, monastrol, or DMSO for 16-24 hours.
-
Wash the cells with PBS and fix them with the fixative solution.
-
Wash with PBS and permeabilize the cells.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells with a fluorescence microscope and quantify the percentage of cells with monopolar spindles.
Cell Cycle Analysis
This assay determines the cell cycle phase distribution of a cell population following treatment with an Eg5 inhibitor.
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing, and incubate for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer to measure the DNA content and determine the percentage of cells in the G2/M phase.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing the antitumor efficacy of Eg5 inhibitors in an animal model.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. BiTE® Xenograft Protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A structural model for monastrol inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
K-858: A Comparative Analysis of its Selectivity for the Mitotic Kinesin Eg5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of K-858, a small molecule inhibitor, for the mitotic kinesin Eg5 over other kinesin motor proteins. The information presented is supported by experimental data to assist in evaluating its potential as a specific therapeutic agent.
Introduction to this compound and Eg5
Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a plus-end-directed motor protein belonging to the kinesin-5 family.[1] It plays a crucial role during the early stages of mitosis by establishing and maintaining the bipolar mitotic spindle, which is essential for accurate chromosome segregation.[2][3][4] Inhibition of Eg5 prevents centrosome separation, leading to the formation of a characteristic monopolar spindle, which in turn activates the spindle assembly checkpoint, induces mitotic arrest, and can ultimately lead to cell death in proliferating cancer cells.[3][5][6] This makes Eg5 a compelling target for anticancer drug development, as its inhibition offers a mechanism to halt cell division without affecting the microtubule dynamics in non-dividing cells, potentially avoiding the neurotoxicity associated with taxanes and vinca alkaloids.[5][7]
This compound is a novel, potent, and selective inhibitor of Eg5.[5][6] It has been identified through phenotype-based screening as an antimitotic agent that functions as an ATP-uncompetitive inhibitor of Eg5.[5][8][9]
Quantitative Comparison of this compound's Inhibitory Activity
The selectivity of this compound for Eg5 has been demonstrated through biochemical assays that measure the inhibition of kinesin ATPase activity. The following table summarizes the available quantitative data.
| Kinesin Target | IC50 Value (μmol/L) | Fold Selectivity vs. Other Kinesins |
| Eg5 (KSP) | 1.3 [5][8][9] | > 150-fold[5] |
| CENP-E | No inhibition at 200 μmol/L[5][8] | |
| MKLP1 | No inhibition at 200 μmol/L[5][8] | |
| Conventional Kinesin (KHC) | No inhibition at 200 μmol/L[5] |
Table 1: Comparative Inhibitory Activity of this compound against various kinesin motor proteins. Data is derived from in vitro microtubule-stimulated ATPase assays.
The data clearly indicates that this compound is highly selective for Eg5. While it potently inhibits Eg5 with an IC50 value of 1.3 μM, it shows no significant inhibitory effect on other mitotic kinesins like CENP-E and MKLP1, or on the conventional kinesin heavy chain, even at a concentration of 200 μmol/L.[5][8] This demonstrates a selectivity of at least 150-fold for Eg5 over the other tested kinesins.[5]
Mechanism of Action: Eg5 Inhibition Pathway
Inhibition of Eg5 by this compound disrupts the normal progression of mitosis. The diagram below illustrates the signaling pathway affected by this compound.
Experimental Protocols
The selectivity of this compound was primarily determined using a Microtubule-Stimulated ATPase Activity Assay .
Objective: To measure the rate of ATP hydrolysis by a specific kinesin motor protein in the presence of microtubules and to determine the inhibitory effect of this compound.
Principle: Kinesin motor activity is dependent on the hydrolysis of ATP to ADP and inorganic phosphate (Pi), a process that is significantly stimulated by the presence of microtubules. By measuring the amount of ADP produced over time, the enzymatic activity of the kinesin can be quantified. An inhibitor will decrease the rate of ADP formation.
Materials:
-
Recombinant human motor domains of Eg5, CENP-E, MKLP1, and conventional kinesin heavy chain.
-
Paclitaxel-stabilized microtubules.
-
ATP (Adenosine triphosphate).
-
This compound (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system).
-
Microplate reader for luminescence detection.
-
Reaction buffer (e.g., containing PIPES, MgCl₂, EGTA, and dithiothreitol).
Procedure:
-
Preparation: A reaction mixture containing the reaction buffer, stabilized microtubules, and the specific recombinant kinesin enzyme is prepared in the wells of a microplate.
-
Inhibitor Addition: Varying concentrations of this compound (or vehicle control, DMSO) are added to the wells and incubated with the enzyme/microtubule mixture for a defined period at a constant temperature (e.g., 25°C).
-
Reaction Initiation: The ATPase reaction is initiated by the addition of a specific concentration of ATP.
-
Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 30 minutes), during which the kinesin hydrolyzes ATP.
-
Reaction Termination & ADP Detection: The reaction is stopped, and the amount of ADP generated is measured using a detection reagent like ADP-Glo™. This system involves a two-step process: first, terminating the ATPase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal, which is proportional to the ADP concentration, is measured using a microplate reader. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinesin inhibitor like this compound.
Conclusion
The experimental data robustly demonstrates that this compound is a highly selective inhibitor of the mitotic kinesin Eg5. With an IC50 of 1.3 μM for Eg5 and a lack of significant inhibition against other kinesins at concentrations exceeding 150 times this value, this compound stands out as a specific tool for studying Eg5 function and as a promising candidate for the development of targeted anticancer therapies.[5][8] Its distinct mechanism, which leads to mitotic arrest without directly affecting microtubule polymerization, suggests a favorable safety profile compared to traditional anti-mitotic agents that target tubulin.[5][7]
References
- 1. The Kinesin Related Motor Protein, Eg5, is Essential for Maintenance of Pre-implantation Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin-5 Eg5 is essential for spindle assembly, chromosome stability and organogenesis in development [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 7. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
K-858 Demonstrates Potent Antitumor Activity Across Diverse Cancer Models: A Comparative Analysis
A novel inhibitor of the mitotic kinesin Eg5, K-858, is showing significant promise as a potent and selective antitumor agent. Studies across a range of cancer models, including colorectal, head and neck, breast, and esophageal cancers, demonstrate its efficacy in inducing cancer cell death, often with a more favorable safety profile compared to traditional chemotherapeutics like paclitaxel.
This compound's unique mechanism of action, which specifically targets the mitotic kinesin Eg5, sets it apart from antimicrotubule agents. Eg5 is essential for the formation of the bipolar mitotic spindle in cancer cells. By inhibiting Eg5, this compound blocks centrosome separation, leading to the formation of monopolar spindles and subsequent mitotic arrest, which ultimately triggers cell death in cancerous cells.[1][2] This targeted approach appears to circumvent some of the debilitating side effects associated with conventional chemotherapy. For instance, unlike paclitaxel, this compound does not affect microtubule polymerization and has been shown to be non-neurotoxic in preclinical models.[1][2]
Comparative Efficacy of this compound
Preclinical data consistently highlights the antiproliferative and pro-apoptotic effects of this compound. In head and neck squamous cell carcinoma (HNSCC) cell lines, this compound not only inhibited cell replication and induced apoptosis but also attenuated the invasive potential of the cancer cells.[3][4] Similarly, in breast cancer models, this compound displayed significant anti-proliferative activity across different subtypes.[5][6] Furthermore, in esophageal squamous cell carcinoma, this compound was found to enhance radiosensitivity, suggesting a potential role in combination therapies.[7]
While comprehensive clinical data on this compound is still emerging, preclinical xenograft models have demonstrated its potent antitumor activity in vivo.[1][8] These studies have shown that this compound can induce the accumulation of mitotic cells with monopolar spindles within tumor tissues, confirming its mechanism of action in a living organism.[1][2]
| Cancer Model | This compound Effect | Comparison Agent | Key Findings | Reference |
| Colorectal Cancer | Induces mitotic arrest and cell death | Paclitaxel | This compound does not cause micronuclei formation, suggesting minimal effects on chromosome structure. | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Inhibits proliferation, induces apoptosis, attenuates invasion | - | Blocks cell cycle in G2 phase and induces accumulation of cytoplasmic cyclin B. | [3][4] |
| Breast Cancer | Anti-proliferative and pro-apoptotic effects | - | Effective across different breast cancer cell lines. | [6] |
| Esophageal Squamous Cell Carcinoma | Enhances radiosensitivity | - | Suppresses cell proliferation and induces apoptosis in combination with irradiation. | [7] |
| Various Xenograft Models | Potent antitumor activity | - | Induces accumulation of mitotic cells with monopolar spindles in tumor tissues. | [1][8] |
Mechanism of Action and Signaling Pathway
This compound's primary target is the mitotic kinesin Eg5, a motor protein crucial for establishing the bipolar mitotic spindle. The inhibition of Eg5 by this compound disrupts this process, leading to a cascade of events that halt cell division and promote cell death in cancer cells.
Figure 1. this compound inhibits the mitotic kinesin Eg5, preventing centrosome separation and the formation of a bipolar spindle. This leads to monopolar spindle formation, mitotic arrest, and ultimately, apoptosis in cancer cells.
Experimental Protocols
The validation of this compound's antitumor effects has been conducted through a series of established in vitro and in vivo experimental protocols.
In Vitro Cell-Based Assays:
-
Cytotoxicity Assays (e.g., XTT assay): To determine the concentration of this compound required to inhibit the growth of cancer cell lines.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Add XTT reagent to each well and incubate to allow for color development.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
-
Immunofluorescence Staining: To visualize the effect of this compound on the mitotic spindle.
-
Grow cancer cells on coverslips and treat with this compound.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against α-tubulin to stain the microtubules.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with a fluorescent dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Flow Cytometry (FACS) for Cell Cycle Analysis: To quantify the percentage of cells in different phases of the cell cycle.
-
Treat cancer cells with this compound for various time points.
-
Harvest and fix the cells in ethanol.
-
Treat the cells with RNase and stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.
-
-
Western Blotting: To analyze the expression levels of key proteins involved in the cell cycle and apoptosis.
-
Lyse this compound-treated and control cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against target proteins (e.g., cyclin B1, cleaved caspase-3).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
In Vivo Xenograft Models:
-
Tumor Growth Inhibition Studies: To evaluate the antitumor efficacy of this compound in a living organism.
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control to the mice according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Figure 2. A generalized workflow for the preclinical validation of this compound's antitumor effects, encompassing both in vitro and in vivo experimental stages.
References
- 1. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The kinesin Eg5 inhibitor K858 induces apoptosis but also survivin-related chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. selleckchem.com [selleckchem.com]
K-858: A Targeted Approach to Mitotic Inhibition in Cancer Therapy
A Comparison with Conventional Chemotherapy Agents
In the landscape of cancer therapeutics, agents that disrupt mitosis are a cornerstone of many treatment regimens. However, traditional mitotic inhibitors, such as taxanes and vinca alkaloids, often face challenges of resistance and dose-limiting toxicities. K-858, a potent and selective inhibitor of the mitotic kinesin Eg5, presents a targeted alternative with a distinct mechanism of action. This guide provides a comparative analysis of this compound and conventional microtubule-targeting agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Departure from Microtubule Targeting
This compound exerts its anti-cancer effects by specifically targeting Eg5 (also known as KSP or KIF11), a motor protein essential for the formation of a bipolar mitotic spindle.[1] Eg5 is responsible for pushing the two centrosomes apart during early mitosis. By inhibiting the ATPase activity of Eg5, this compound prevents this separation, leading to the formation of a characteristic monopolar spindle.[1] This aberrant spindle activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis or become senescent.
This mechanism fundamentally differs from that of conventional mitotic inhibitors:
-
Taxanes (e.g., Paclitaxel): These agents bind to and stabilize microtubules, preventing their depolymerization. This suppression of microtubule dynamics also leads to mitotic arrest.
-
Vinca Alkaloids (e.g., Vincristine): In contrast to taxanes, vinca alkaloids bind to tubulin dimers and inhibit their polymerization into microtubules, leading to microtubule destabilization and mitotic arrest.
A key advantage of this compound's targeted approach is its lack of direct interaction with microtubules, which are crucial for neuronal function. This suggests a potentially lower risk of peripheral neuropathy, a common and debilitating side effect of taxanes and vinca alkaloids.
Quantitative Comparison of Anti-proliferative Activity
The efficacy of this compound has been demonstrated across various cancer cell lines. The half-maximal effective concentration (EC50) values for this compound in several head and neck squamous cell carcinoma (HNSCC) cell lines are presented below.
| Cell Line | Cancer Type | EC50 (24h) | EC50 (48h) |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 2.5 µM | 1.0 µM |
| CAL27 | Tongue Squamous Cell Carcinoma | 3.0 µM | 1.5 µM |
| SCC-15 | Tongue Squamous Cell Carcinoma | 4.0 µM | 2.0 µM |
Data sourced from a study on the effects of this compound on HNSCC cells.[2]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a representative method for determining the cytotoxic effects of this compound on cancer cell lines.
1. Cell Seeding:
- Culture HNSCC cells (e.g., FaDu, CAL27, SCC-15) in appropriate media.
- Trypsinize and seed cells into a 96-well plate at a density of 5 x 10³ cells/well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Remove the existing medium from the wells and add 100 µL of the this compound dilutions.
- Include a vehicle control (e.g., DMSO) and a no-cell blank control.
- Incubate for the desired time points (e.g., 24 and 48 hours).
3. MTT Reagent Addition:
- Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
- Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the blank control absorbance from all other readings.
- Calculate cell viability as a percentage of the vehicle control.
- Determine the EC50 values by plotting cell viability against the log of this compound concentration and fitting to a dose-response curve.
Immunofluorescence for Mitotic Spindle Analysis
This protocol describes a method for visualizing the effects of this compound on mitotic spindle formation.
1. Cell Culture and Treatment:
- Grow HNSCC cells on glass coverslips in a 6-well plate.
- Treat the cells with this compound (e.g., at a concentration near the EC50) for 16-24 hours. Include a vehicle-treated control.
2. Fixation and Permeabilization:
- Rinse the cells with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Staining:
- Wash the cells three times with PBS.
- Block with 1% BSA in PBS for 1 hour at room temperature.
- Incubate with a primary antibody against β-tubulin (e.g., mouse anti-β-tubulin, 1:500 dilution in blocking buffer) for 1 hour at room temperature.
- Wash three times with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, 1:1000 dilution in blocking buffer) for 1 hour at room temperature, protected from light.
4. Counterstaining and Mounting:
- Wash three times with PBS.
- Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
- Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
5. Imaging:
- Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to observe spindle morphology.
Visualizing the Mechanisms and Workflows
Caption: Mechanisms of action for this compound and conventional mitotic inhibitors.
Caption: Experimental workflow for characterizing the effects of this compound.
References
A Comparative Analysis of K-858 and Other Antimitotic Drugs for Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental evaluation of the novel Eg5 inhibitor K-858 in comparison to classic microtubule-targeting agents Paclitaxel, Vincristine, and Colchicine.
In the landscape of cancer therapeutics, antimitotic drugs remain a cornerstone of chemotherapy by targeting the process of cell division, a hallmark of cancer. While classic antimitotics like Paclitaxel, Vincristine, and Colchicine have been used for decades, their efficacy is often limited by issues of toxicity and drug resistance. This has spurred the development of novel agents with more specific targets within the mitotic machinery. One such promising candidate is this compound, a small molecule inhibitor of the mitotic kinesin Eg5. This guide provides a comprehensive comparison of this compound with established antimitotic drugs, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of next-generation cancer therapies.
Differentiating Mechanisms of Action: A Shift from Microtubules to a Specific Motor Protein
The fundamental difference between this compound and the other antimitotic agents lies in their molecular targets. Paclitaxel, Vincristine, and Colchicine all interfere with the dynamics of microtubules, the cytoskeletal polymers essential for the formation of the mitotic spindle. In contrast, this compound targets a specific motor protein, Eg5, which plays a crucial role in the separation of centrosomes and the establishment of a bipolar spindle.
This compound: A Selective Inhibitor of the Mitotic Kinesin Eg5
This compound is a potent and selective inhibitor of Eg5, a plus-end directed motor protein of the kinesin-5 family.[1] Eg5 is essential for pushing the two centrosomes apart to form a bipolar mitotic spindle.[2][3] By inhibiting the ATPase activity of Eg5, this compound prevents this centrosome separation, leading to the formation of a characteristic monopolar spindle, or "monoaster".[1][3][4] This activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death in cancer cells.[1][2] A key advantage of this compound is its high selectivity for Eg5 over other kinesin superfamily members, minimizing off-target effects.[1]
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel, a member of the taxane family, binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[5] This suppression of microtubule dynamics disrupts the delicate balance required for proper mitotic spindle function, leading to mitotic arrest.[5]
Vincristine and Colchicine: Microtubule Destabilizing Agents
Vincristine, a vinca alkaloid, and Colchicine both act as microtubule destabilizing agents. They bind to tubulin dimers, inhibiting their polymerization into microtubules.[5][6] The resulting disruption of microtubule formation prevents the assembly of a functional mitotic spindle, causing cells to arrest in mitosis.[5]
Comparative Efficacy: In Vitro and In Vivo Studies
The distinct mechanisms of action of these drugs translate to differences in their efficacy and safety profiles.
In Vitro Cytotoxicity and Mitotic Arrest
While comprehensive side-by-side quantitative data for all four drugs across the same cancer cell lines is limited in publicly available literature, individual studies provide valuable insights. This compound has been shown to induce mitotic arrest and apoptosis in various cancer cell lines, including breast cancer and glioblastoma.[7][8] One study on the MCF-7 breast cancer cell line reported IC50 values for Paclitaxel and Vincristine as 64.46 µmol/mL and 239.51 µmol/mL, respectively, after 48 hours of treatment.[9] Another study on normal human lymphocytes showed that Vincristine had a higher inhibition rate than Paclitaxel at the same concentrations.[10]
A key study on this compound in HCT116 colon cancer cells demonstrated a dose-dependent increase in the mitotic index, with subsequent activation of caspase-3, indicating apoptosis.[1] The same study showed that this compound, unlike Paclitaxel and Vincristine, had no effect on microtubule polymerization in cell-free assays or on the interphase microtubule network in cells, highlighting its specific mechanism of action.[1]
Table 1: Summary of In Vitro Effects of this compound and Other Antimitotic Drugs
| Drug | Target | Primary Effect on Mitotic Spindle | Consequence in Cancer Cells |
| This compound | Mitotic Kinesin Eg5 | Inhibition of centrosome separation, formation of monopolar spindles | Mitotic arrest, apoptosis |
| Paclitaxel | β-tubulin | Stabilization of microtubules, suppression of dynamics | Mitotic arrest, apoptosis |
| Vincristine | Tubulin dimers | Inhibition of microtubule polymerization | Mitotic arrest, apoptosis |
| Colchicine | Tubulin dimers | Inhibition of microtubule polymerization | Mitotic arrest, apoptosis |
In Vivo Antitumor Activity and Toxicity
Preclinical xenograft models have demonstrated the potent antitumor activity of this compound.[11] A significant advantage of this compound is its favorable safety profile, particularly the lack of neurotoxicity, a common and dose-limiting side effect of microtubule-targeting agents like Paclitaxel.[1][11] In a motor coordination test in mice (rota-rod test), this compound did not induce the neurotoxic side effects observed with Paclitaxel.[1][11] This is attributed to the fact that Eg5 is primarily expressed in proliferating cells, whereas microtubules are crucial for axonal transport in neurons.[1]
Studies on Paclitaxel in human breast and lung cancer xenografts have shown significant tumor growth inhibition.[12][13] Similarly, comparative studies of Paclitaxel and other taxanes have been conducted in various xenograft models.[14]
Experimental Protocols
To facilitate the replication and further investigation of the comparative effects of these antimitotic drugs, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (XTT Assay)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
96-well microplate
-
Cells in culture
-
Drug solutions (this compound, Paclitaxel, Vincristine, Colchicine)
-
XTT labeling reagent
-
Electron coupling reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the antimitotic drugs and incubate for the desired period (e.g., 48 or 72 hours).
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.
Caspase-3 Activity Assay (DEVDase Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a specific substrate.
Materials:
-
Cells treated with antimitotic drugs
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with the antimitotic drugs for the desired time to induce apoptosis.
-
Lyse the cells using the provided cell lysis buffer.
-
Incubate the cell lysate with the caspase-3 substrate in a 96-well plate.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Immunofluorescence for Mitotic Spindle Analysis
This technique allows for the visualization of the mitotic spindle and chromosomes to assess the effects of antimitotic drugs on spindle morphology.
Materials:
-
Cells grown on coverslips
-
Antimitotic drug solutions
-
Fixative (e.g., methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DNA stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with the antimitotic drugs.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with primary antibodies against the target proteins.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Rota-rod Test for Neurotoxicity Assessment in Mice
This behavioral test is used to assess motor coordination and balance in rodents, which can be impaired by neurotoxic agents.
Materials:
-
Rota-rod apparatus
-
Mice
-
Antimitotic drug solutions
Procedure:
-
Train the mice on the rota-rod at a constant speed for a set period over several days to establish a baseline performance.
-
Administer the antimitotic drugs to the mice according to the desired dosing schedule.
-
At specified time points after drug administration, place the mice on the rotating rod.
-
The rod is set to accelerate at a constant rate.
-
Record the latency to fall from the rod for each mouse. A shorter latency compared to the baseline or control group indicates impaired motor coordination.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and microtubule-targeting agents can be visualized through their respective signaling pathways leading to mitotic arrest.
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Signaling pathway of microtubule-targeting drugs.
A typical experimental workflow to compare these antimitotic drugs is outlined below.
Caption: Comparative experimental workflow for antimitotic drugs.
Conclusion
This compound represents a promising new class of antimitotic agents with a distinct mechanism of action that offers potential advantages over traditional microtubule-targeting drugs. Its high selectivity for Eg5 and lack of neurotoxicity in preclinical models make it an attractive candidate for further development. This guide provides a framework for the comparative study of this compound and other antimitotics, highlighting the key experimental approaches and data required for a thorough evaluation. Further head-to-head studies with comprehensive quantitative data will be crucial to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of cancer treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The kinesin Eg5 inhibitor K858 induces apoptosis but also survivin-related chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of K-858's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an objective comparison of the mitotic kinesin Eg5 inhibitor, K-858, with other well-characterized inhibitors of the same target. The information presented is intended for researchers, scientists, and drug development professionals interested in the independent validation of this compound's mechanism of action.
Introduction to this compound and Eg5 Inhibition
This compound is a novel and potent small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle, a structure essential for accurate chromosome segregation during cell division.[3] Inhibition of Eg5's ATPase activity prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles. This activates the spindle assembly checkpoint, causing a prolonged mitotic arrest that can ultimately lead to apoptotic cell death in rapidly dividing cancer cells.[1][3][4] Unlike microtubule-targeting agents such as taxanes, Eg5 inhibitors like this compound do not affect microtubule polymerization in non-dividing cells, which may result in a more favorable safety profile with a reduced risk of neurotoxicity.[1][5]
Comparative Analysis of Eg5 Inhibitors
To independently validate the mechanism of action of this compound, its performance can be compared against other known Eg5 inhibitors. This section provides a summary of key performance indicators for this compound and its alternatives.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other Eg5 inhibitors against the target protein. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in biochemical assays.
| Compound | Target | IC50 (Eg5 ATPase Activity) | Ki app | Reference(s) |
| This compound | Eg5 | 1.3 µM | Not Reported | [1][2] |
| Monastrol | Eg5 | 14 µM | Not Reported | [6] |
| Ispinesib (SB-715992) | KSP | Not Reported | 1.7 nM | [7] |
| ARRY-520 (Filanesib) | KSP | 6 nM | Not Reported | [8][9] |
| Litronesib (LY2523355) | Eg5 | Not Reported | Not Reported | [10][11][12] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Cellular Activity Comparison
The following table outlines the observed cellular effects of these Eg5 inhibitors, which are consistent with the proposed mechanism of action.
| Compound | Cellular Phenotype | Key Cellular Effects | Reference(s) |
| This compound | Monopolar Spindle Formation | Mitotic Arrest, Apoptosis in Cancer Cells, G2/M Cell Cycle Block | [1][13] |
| Monastrol | Monopolar Spindle Formation | Mitotic Arrest | [4][14] |
| Ispinesib (SB-715992) | Monopolar Spindle Formation | Mitotic Arrest, Apoptosis | [5] |
| ARRY-520 (Filanesib) | Monopolar Spindle Formation | Mitotic Arrest, Apoptosis, G2/M Cell Cycle Arrest | [15][16] |
| Litronesib (LY2523355) | Monopolar Spindle Formation | Mitotic Arrest, Apoptosis | [11][17] |
Experimental Protocols for Validation
To independently verify the mechanism of action of this compound, the following key experiments can be performed.
Eg5 ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATPase activity of purified Eg5 protein, which is essential for its motor function.
Objective: To determine the IC50 value of this compound for Eg5 ATPase inhibition.
Methodology:
-
Reagents: Purified recombinant human Eg5 motor domain, microtubules, ATP, a phosphate detection reagent (e.g., malachite green), and the test compound (this compound).
-
Procedure:
-
Incubate a fixed concentration of Eg5 and microtubules with varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric assay.
-
The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
Immunofluorescence Staining for Mitotic Spindle Analysis
This cell-based assay visually confirms the effect of the inhibitor on mitotic spindle formation in cultured cells.
Objective: To observe the formation of monopolar spindles in cells treated with this compound.
Methodology:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, HCT116) on coverslips and allow them to adhere.
-
Treatment: Treat the cells with this compound at a concentration expected to induce mitotic arrest (e.g., 1-10 µM) for a suitable duration (e.g., 16-24 hours). Include a vehicle-treated control.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) and permeabilize the cell membranes with a detergent (e.g., 0.5% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin to visualize microtubules.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the DNA with a nuclear stain (e.g., DAPI or Hoechst).
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope. Cells arrested in mitosis with monopolar spindles will show a characteristic radial array of microtubules surrounding a single centrosome.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and the experimental workflows.
Caption: Signaling pathway of this compound induced mitotic arrest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monastrol - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Facebook [cancer.gov]
- 13. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
K-858 Demonstrates Potent Antimitotic Activity in Breast Cancer Cells, Outperforming Other Eg5 Inhibitors in Specific Contexts
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the Eg5 inhibitor K-858 reveals its potent antiproliferative effects against a panel of human breast cancer cell lines, including MCF7 (luminal A), BT474 (luminal B), SKBR3 (HER2-positive), and MDA-MB-231 (triple-negative). Comparative data suggests that this compound's efficacy is comparable and, in some instances, superior to other Eg5 inhibitors such as monastrol, ispinesib, and S-trityl-L-cysteine (STLC). This guide provides a detailed comparison of these inhibitors, supported by experimental data and protocols for researchers in oncology and drug development.
The kinesin spindle protein (KSP), also known as Eg5, is a critical motor protein for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising target for anticancer therapies.
Comparative Efficacy of Eg5 Inhibitors
A study evaluating the effects of this compound on four different breast cancer cell lines demonstrated its ability to induce apoptosis and decrease cell viability.[1][2] While specific IC50 values for this compound in these breast cancer cell lines are not yet publicly available in a comparative format, its mechanism of action is well-documented. This compound is a potent, allosteric, and reversible inhibitor of Eg5, leading to the formation of monopolar spindles and mitotic arrest.[3][4]
For comparison, other Eg5 inhibitors have been evaluated in various breast cancer cell lines. Ispinesib (SB-715992) has shown broad antiproliferative activity against 53 breast cancer cell lines, with GI50 values of 45 nM in BT-474 cells and 19 nM in MDA-MB-468 cells.[5] Monastrol has been shown to decrease cell viability in MCF-7 tumor cells.[3] S-trityl-L-cysteine (STLC) is a potent allosteric inhibitor of Eg5 that induces mitotic arrest and apoptosis.[6]
The following table summarizes the available quantitative data for the antiproliferative activity of these Eg5 inhibitors in key breast cancer cell lines.
| Inhibitor | Cell Line | IC50/GI50 (µM) | Reference |
| This compound | MCF7 | Data not available | |
| MDA-MB-231 | Data not available | ||
| BT474 | Data not available | ||
| SKBR3 | Data not available | ||
| Ispinesib | BT-474 | 0.045 | [5] |
| MDA-MB-468 | 0.019 | [5] | |
| MCF7 | Growth inhibition in xenografts | [1] | |
| Monastrol | MCF-7 | Decreased cell viability | [3] |
| MDA-MB-231 | Data not available | ||
| S-trityl-L-cysteine (STLC) | Various | Potent antiproliferative activity | [6] |
Mechanism of Action: Eg5 Inhibition and Mitotic Arrest
Eg5 inhibitors like this compound function by disrupting the process of mitosis. During prophase, Eg5 is responsible for pushing the two centrosomes apart to form a bipolar spindle. Inhibition of Eg5 prevents this separation, resulting in the formation of a mono-aster spindle, where all chromosomes are arranged in a circle around a single centrosome. This abnormal spindle structure activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, apoptotic cell death.
Caption: Signaling pathway of Eg5 inhibition leading to apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Breast cancer cell lines (MCF7, MDA-MB-231, BT474, SKBR3)
-
96-well plates
-
Complete culture medium
-
Eg5 inhibitors (this compound, monastrol, ispinesib, STLC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Eg5 inhibitors for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated breast cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
This compound is a promising Eg5 inhibitor with significant antiproliferative activity against a range of breast cancer cell lines. While further studies are needed to provide a direct, head-to-head comparison of IC50 values with other Eg5 inhibitors in a standardized panel of breast cancer cells, the existing data highlights its potential as a valuable tool for cancer research and a candidate for further therapeutic development. The detailed protocols provided in this guide will enable researchers to conduct their own comparative studies and further investigate the therapeutic potential of this compound and other Eg5 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Antiproliferative activity of monastrol in human adenocarcinoma (MCF-7) and non-tumor (HB4a) breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
A Comparative Analysis of the Neurotoxic Profiles of K-858 and Vincristine
For Immediate Release
This guide provides a detailed comparison of the neurotoxic potential of the novel Eg5 kinesin inhibitor, K-858, and the widely used chemotherapeutic agent, vincristine. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed assessment of these compounds. This analysis is based on a comprehensive review of preclinical data, focusing on in vitro and in vivo evidence of neurotoxicity.
Executive Summary
Vincristine, a microtubule-targeting agent, is a cornerstone of many chemotherapy regimens. However, its clinical utility is frequently hampered by severe, dose-limiting peripheral neurotoxicity. In contrast, this compound, a selective inhibitor of the mitotic kinesin Eg5, has demonstrated potent antitumor activity in preclinical models without the neurotoxic liabilities associated with microtubule-disrupting agents. This guide synthesizes the available experimental data to highlight the distinct mechanistic and safety profiles of these two anticancer compounds.
Data Presentation: Quantitative Comparison of Neurotoxic Effects
The following tables summarize the quantitative data on the neurotoxic effects of vincristine and the available data for this compound. It is important to note the absence of direct neurotoxicity studies for this compound in neuronal cell cultures, with its favorable neurotoxicity profile primarily supported by in vivo behavioral studies.
| In Vitro Neurotoxicity of Vincristine | |
| Parameter | Result |
| LC50 (Neurites) in iPSC-derived Sensory Neurons (48h exposure) | 0.37 ± 0.025 nM[1] |
| LC50 (Somata) in iPSC-derived Sensory Neurons (48h exposure) | 0.84 ± 0.162 nM[1] |
| IC50 (Neurite Area Reduction) in DRG Cultures (24h exposure) | 0.002 µM[2] |
| IC50 (Non-neuronal Process Area Reduction) in DRG Cultures (24h exposure) | 0.004 µM[2] |
| Effect on Neuronal Excitability (Small-diameter DRG neurons) | Induces hyperexcitability[3] |
| In Vivo Neurotoxicity Assessment | |
| Compound | Behavioral Test (Animal Model) |
| Vincristine | Mechanical Allodynia (von Frey Test) in Rats |
| This compound | Motor Coordination (Rota-rod Test) in Mice |
Experimental Protocols
In Vitro Assessment of Neurite Outgrowth
Objective: To quantify the effect of a compound on the growth of neurites from cultured neurons.
Methodology:
-
Cell Culture: Dorsal Root Ganglion (DRG) neurons are explanted from rodents and cultured in a suitable medium, often supplemented with nerve growth factor (NGF) to promote neurite extension.[4] Alternatively, human induced pluripotent stem cell (iPSC)-derived sensory neurons can be used.[1]
-
Compound Treatment: Neurons are treated with varying concentrations of the test compound (e.g., vincristine) or a vehicle control for a specified duration (e.g., 24 or 48 hours).[1][4]
-
Immunofluorescence Staining: After treatment, cells are fixed and stained with antibodies against neuronal markers, such as βIII-tubulin, to visualize the cell bodies and neurites.[4]
-
Imaging and Analysis: Images of the stained neurons are captured using fluorescence microscopy. Automated image analysis software is then used to measure parameters such as total neurite length, the longest neurite, and the number of neurite-bearing cells.[4][5]
-
Data Interpretation: The measurements from the compound-treated groups are compared to the vehicle control to determine the dose-dependent effect on neurite growth. IC50 values for neurite reduction can be calculated.[2]
In Vivo Assessment of Peripheral Neuropathy (Vincristine-Induced)
Objective: To induce and measure the behavioral signs of peripheral neuropathy in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.[6][7]
-
Vincristine Administration: A typical regimen for inducing neuropathy in rats involves intraperitoneal (i.p.) injections of vincristine at a dose of 0.1 mg/kg/day for a defined period, for example, two cycles of five daily injections with a two-day rest period in between.[6]
-
Behavioral Testing (Mechanical Allodynia):
-
The von Frey test is used to assess the paw withdrawal threshold to a mechanical stimulus.[6]
-
Rats are placed in a testing apparatus with a mesh floor allowing access to their paws.
-
A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
The minimal force required to elicit a paw withdrawal response is recorded as the withdrawal threshold.[6]
-
A significant decrease in the paw withdrawal threshold in the vincristine-treated group compared to a saline-treated control group indicates the development of mechanical allodynia.[6]
-
In Vivo Assessment of Motor Coordination (Rota-rod Test)
Objective: To evaluate the effect of a compound on motor coordination and balance in mice, as an indicator of potential neurotoxicity.
Methodology:
-
Apparatus: A rotarod apparatus consists of a rotating rod, typically with a textured surface, divided into lanes for testing multiple mice simultaneously.[8]
-
Acclimation and Training: Mice are acclimated to the testing room and may be trained on the rotarod at a constant low speed for a set duration on the days preceding the test to ensure they can perform the basic task.[9]
-
Testing Procedure:
-
The test involves placing the mice on the rod, which then begins to rotate with accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[10][11]
-
The latency for each mouse to fall from the rod is automatically recorded.[12]
-
Multiple trials are typically conducted with an inter-trial interval.[8]
-
-
Data Analysis: The latency to fall is the primary measure. A significant decrease in the latency to fall in the compound-treated group compared to the vehicle-treated group suggests impaired motor coordination and potential neurotoxicity.[13]
Mechanistic Insights and Signaling Pathways
The profound difference in the neurotoxicity profiles of this compound and vincristine stems from their distinct molecular mechanisms of action.
Vincristine: As a microtubule-destabilizing agent, vincristine's antimitotic effect is inseparable from its impact on neuronal microtubules, which are crucial for maintaining axonal structure and transport. Disruption of these processes is a primary driver of its neurotoxicity.
This compound: In contrast, this compound is a selective inhibitor of Eg5, a kinesin motor protein that is essential for the formation of the bipolar mitotic spindle in dividing cells.[13][14][15] Eg5 is primarily expressed in proliferating cells and has a limited role in post-mitotic neurons. This targeted action on a mitosis-specific protein spares the microtubule network of mature neurons, thus avoiding the neurotoxic effects seen with microtubule-targeting agents.[13]
Signaling Pathways in Vincristine Neurotoxicity
Vincristine-induced neurotoxicity is a complex process involving multiple signaling cascades. Two prominent pathways that have been elucidated are the NLRP3 inflammasome activation and the Wnt/β-catenin signaling pathway.
Caption: Signaling pathways implicated in vincristine-induced neurotoxicity.
Experimental Workflow for Comparative Neurotoxicity Assessment
A robust preclinical assessment of neurotoxicity involves a combination of in vitro and in vivo assays. The following diagram illustrates a logical workflow for comparing the neurotoxic potential of two compounds.
Caption: Experimental workflow for assessing and comparing neurotoxicity.
Conclusion
The available preclinical evidence strongly indicates a significant difference in the neurotoxic potential of this compound and vincristine. Vincristine's mechanism of action, which involves the disruption of microtubules essential for neuronal function, is directly linked to its well-documented and often severe neurotoxicity. In contrast, this compound's targeted inhibition of the mitotic kinesin Eg5 offers a mechanism of antineoplastic activity that spares post-mitotic neurons. The lack of neurotoxic signals for this compound in in vivo studies, coupled with its distinct mode of action, positions it as a promising candidate for further development, potentially offering a safer alternative to microtubule-targeting agents for the treatment of cancer. Further studies directly comparing this compound and vincristine in in vitro neuronal models would be valuable to definitively quantify the superior safety profile of this compound.
References
- 1. An induced pluripotent stem cell-based model identifies molecular targets of vincristine neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nav1.8 in small dorsal root ganglion neurons contributes to vincristine-induced mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of small molecules that mitigate vincristine‐induced neurotoxicity while sensitizing leukemia cells to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. biomed-easy.com [biomed-easy.com]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
K-858's Pro-Apoptotic Efficacy in Head and Neck Squamous Cell Carcinoma: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the pro-apoptotic effects of the Eg5 inhibitor K-858 in Head and Neck Squamous Cell Carcinoma (HNSCC), benchmarked against alternative therapeutic agents. This report provides a cross-validation of this compound's performance through quantitative data, detailed experimental protocols, and pathway visualizations.
The kinesin Eg5 inhibitor, this compound, has emerged as a compound of interest for its antiproliferative and pro-apoptotic effects in various cancers, including Head and Neck Squamous Cell Carcinoma (HNSCC).[1] HNSCC is often characterized by its resistance to conventional therapies, making the exploration of novel therapeutic avenues critical. This compound targets the motor kinesin Eg5, a protein essential for the formation of the bipolar mitotic spindle. Inhibition of Eg5 by this compound disrupts spindle assembly, leading to a cell cycle arrest in the G2/M phase, which ultimately triggers apoptosis.[1] This guide provides a comparative analysis of this compound's pro-apoptotic capabilities against other compounds known to induce apoptosis in HNSCC: the standard chemotherapeutic agent Cisplatin, the microtubule-targeting agent Paclitaxel, and the SMAC mimetic Birinapant.
Comparative Analysis of Pro-Apoptotic Activity
The pro-apoptotic efficacy of this compound and its alternatives was evaluated across three HNSCC cell lines: FaDu (hypopharyngeal squamous cell carcinoma), CAL27 (tongue squamous cell carcinoma), and SCC-15 (tongue squamous cell carcinoma). The following tables summarize the key quantitative data from in vitro studies.
Cell Viability (IC50/EC50)
The half-maximal inhibitory/effective concentration (IC50/EC50) is a measure of a drug's potency in inhibiting a biological function. Lower values indicate higher potency.
| Compound | Cell Line | IC50/EC50 (µM) - 24h | IC50/EC50 (µM) - 48h/72h | Citation(s) |
| This compound | FaDu | 4.9 ± 0.3 | 2.0 ± 0.2 | [2] |
| CAL27 | 3.5 ± 0.4 | 1.8 ± 0.1 | [2] | |
| SCC-15 | 4.2 ± 0.2 | 2.5 ± 0.3 | [2] | |
| Cisplatin | FaDu | 11.25 | 7.6 ± 1.4 (48h), 6 (72h), 2 (72h) | [3][4][5][6] |
| CAL27 | - | 5.4 ± 0.4 (48h), 3 (72h), 2 (72h) | [4][5][6] | |
| SCC-15 | - | - | ||
| Paclitaxel | FaDu | - | 0.0049 ± 0.0003 (72h) | [7] |
| CAL27 | - | - | ||
| SCC-15 | - | - | ||
| Birinapant | FaDu | 25 (IC10) | - | [8] |
| CAL27 | - | - | ||
| SCC-15 | - | - |
Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions (e.g., assay type, incubation time) across different studies.
Induction of Apoptosis
The percentage of apoptotic cells was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Citation(s) |
| This compound | FaDu, CAL27, SCC-15 | Data not available in reviewed literature | - | |
| Cisplatin | FaDu | 10 µM for 24h | 19.6 | [3] |
| CAL27 | Data not available in reviewed literature | - | ||
| SCC-15 | Data not available in reviewed literature | - | ||
| Paclitaxel | FaDu | 50 nM for 24h | Significant increase in sub-G1 fraction | [9] |
| FaDu | 0.005 µM for 48h | ~20% (Ann+/PI-) | [4] | |
| CAL27 | Data not available in reviewed literature | - | ||
| SCC-15 | Data not available in reviewed literature | - | ||
| Birinapant | FaDu | 25 µM + FasL | Synergistic increase in apoptosis | [8] |
| CAL27 | Data not available in reviewed literature | - | ||
| SCC-15 | Data not available in reviewed literature | - |
Note: The reviewed literature on this compound confirmed that it induces apoptosis but did not provide specific percentages from flow cytometry analysis.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in this analysis, the following diagrams were generated using Graphviz.
This compound Mechanism of Action
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of cisplatin-resistant head and neck squamous cell carcinoma by the SRC/ETS-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of K-858
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of K-858, also identified as N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 72926-24-0). Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Information
This compound is a bioactive small molecule inhibitor and should be handled with care.[1] A thorough understanding of its potential hazards is the first step toward safe laboratory practices. The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity - Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1] | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocol for Proper Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general best practices for the disposal of small molecule inhibitors and thiadiazole derivatives.[2][3][4]
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, it is imperative to wear the appropriate personal protective equipment to minimize exposure.
-
Gloves: Use chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]
2. Waste Segregation and Collection: Proper segregation of chemical waste is crucial to prevent accidental chemical reactions and to ensure correct disposal.
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.[2][4]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental solutions, must be collected in a separate, leak-proof hazardous waste container for liquids. Do not mix with other incompatible waste streams.[2][4]
-
Sharps Waste: Any sharps, such as needles or contaminated broken glassware, must be disposed of in a designated sharps container.[2]
3. Container Labeling and Storage: All waste containers must be properly labeled and stored to ensure safety and compliance.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide," the CAS number "72926-24-0," and the associated hazard pictograms.[3]
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[5]
4. Decontamination: Decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.
-
Use a suitable solvent, such as ethanol or isopropanol, followed by a thorough wash with soap and water to decontaminate surfaces.[6]
-
Collect all decontamination materials, such as wipes, as solid hazardous waste.[6]
5. Final Disposal: The final disposal of this compound waste must be handled by authorized personnel.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
-
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [3][4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Guide: Sodium Azide
Disclaimer: The chemical identifier "K-858" did not correspond to a publicly available substance. This guide has been prepared using Sodium Azide as a representative hazardous laboratory chemical to demonstrate essential safety and logistical protocols. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before handling.
Sodium Azide (NaN₃) is a highly toxic and reactive crystalline solid commonly used as a preservative in laboratory reagents and in organic synthesis.[1][2] Due to its significant health and physical hazards, strict adherence to safety protocols is mandatory.[1][3]
Health and Hazard Summary
Sodium Azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[1][4][5] It can interfere with oxygen transport in the blood, with the heart and brain being particularly vulnerable.[1] Symptoms of exposure can range from headaches and dizziness to convulsions and death.[1][3]
A primary physical hazard is its reactivity. Sodium Azide can form highly shock-sensitive and explosive heavy metal azides when in contact with metals like lead, copper, silver, or their salts.[6][7][8][9] This is a critical consideration for both handling and disposal, as contact with metal drainpipes can lead to explosive accumulations.[6][10][11] Additionally, contact with acids results in the formation of hydrazoic acid, a highly toxic and explosive gas.[1][4][5][6][9]
Exposure Limits and Physical Properties
Quantitative exposure limits and key physical data for Sodium Azide are summarized below.
| Parameter | Value |
| CAS Number | 26628-22-8 |
| Molecular Formula | NaN₃ |
| Molecular Weight | 65.01 g/mol |
| Appearance | White crystalline solid |
| NIOSH REL (Recommended Exposure Limit) | Ceiling: 0.3 mg/m³ (as Sodium Azide)Ceiling: 0.1 ppm (as Hydrazoic Acid) |
| ACGIH TLV (Threshold Limit Value) | Ceiling: 0.29 mg/m³ (as Sodium Azide)Ceiling: 0.11 ppm (as Hydrazoic Acid vapor) |
| LD₅₀ (Oral, Rat) | 27 mg/kg |
| Decomposition Temperature | > 275 °C (Violent Decomposition) |
Operational Plan: Handling and Emergency Procedures
This section outlines the procedural, step-by-step guidance for the safe handling of Sodium Azide.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
All manipulations of solid Sodium Azide or solutions with a concentration greater than 5% must be conducted within a certified chemical fume hood.[6][8][9][13]
-
The work area must have immediate access to a safety shower and an eyewash station.[3][7][13]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.[6][9] A face shield must be worn in addition to goggles when there is a splash hazard.[6][7][11]
-
Hand Protection: Nitrile gloves are the minimum requirement.[6][8][9] For handling pure solid or solutions >5%, double-gloving is recommended.[9][11] Gloves must be inspected before use and changed immediately if contaminated.[8]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[6][7][8][13]
Detailed Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE as specified above. Designate a specific area within the fume hood for Sodium Azide handling.[2]
-
Container Retrieval: Remove the Sodium Azide container from its designated storage location, ensuring it is kept away from incompatible materials like acids and metals.[2][6]
-
Weighing Solid Azide:
-
Solution Preparation:
-
Add the solvent to the weighed Sodium Azide inside the fume hood to minimize dust and aerosol generation.[8]
-
-
Post-Handling:
Spill Response Plan
-
Small Spill (<250g solid or <250mL solution):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover solid spills with sand or absorbent material to minimize dust.[1][7] Use chemical absorbent pads for liquid spills.[7][8]
-
Carefully sweep up the material using non-metal tools and place it in a labeled, non-metal container for hazardous waste disposal.[1][2][7]
-
Clean the spill area twice with a soap and water solution.[7] All cleanup materials must be disposed of as hazardous waste.[1][14]
-
-
Large Spill or Any Spill Outside a Fume Hood:
Disposal Plan
-
Waste Collection: All Sodium Azide waste, including contaminated PPE, weigh paper, and pipette tips, must be collected as hazardous waste.[3][10]
-
Container: Use only compatible, clearly labeled, and sealable non-metal containers for waste.[1][6][15]
-
Prohibition: Do NOT pour Sodium Azide waste down the drain. [6][10] This can lead to the formation of explosive metal azides in the plumbing. While some institutional guidelines may permit drain disposal of very dilute solutions (<0.01%) with copious amounts of water, all waste from pure or concentrated forms must be collected.[15]
-
Pickup: Contact your institution's EHS office to arrange for hazardous waste pickup.[1][3][13]
Visualized Workflow: Safe Handling of Sodium Azide
The following diagram illustrates the critical steps and decision points for handling Sodium Azide, from preparation to final disposal.
Sodium Azide Handling and Disposal Workflow
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. campus.kennesaw.edu [campus.kennesaw.edu]
- 3. drexel.edu [drexel.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. uh.edu [uh.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Article - Standard Operating Procedur... [policies.unc.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. nj.gov [nj.gov]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. uthsc.edu [uthsc.edu]
- 15. ph.health.mil [ph.health.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
